molecular formula C7H10N6 B1277519 9H-Purine-9-ethanamine, 6-amino- CAS No. 40293-19-4

9H-Purine-9-ethanamine, 6-amino-

Cat. No.: B1277519
CAS No.: 40293-19-4
M. Wt: 178.2 g/mol
InChI Key: WWGYBDUMTIQRLK-UHFFFAOYSA-N
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Description

9H-Purine-9-ethanamine, 6-amino- is a chemically significant purine derivative with the molecular formula C7H10N6 and CAS registry number 5248632 . This specialized compound belongs to the purine family, a class of heterocyclic aromatic organic compounds that serve as fundamental scaffolds in nucleic acid chemistry and medicinal chemistry research. The structural features of this molecule include a purine core system with a 6-amino substitution pattern and a 9-ethanamine side chain, which contributes to its specific physicochemical properties and biological interactions. While specific mechanistic studies on this exact compound are limited in public literature, research on closely related 9-substituted purine analogs provides insight into its potential research applications and biological activity. Structural analogs such as 9-Ethyladenine have been identified as partially effective inhibitors of APRT (adenine phosphoribosyltransferase) , suggesting potential research applications in purine metabolism studies. Furthermore, related 9H-Purine-9-ethanol derivatives with 6-amino substitutions demonstrate significant applications in pharmaceutical development, particularly as key intermediates in the synthesis of antiviral medications including tenofovir alafenamide fumarate . These structural analogs have also been utilized in the development of antibiotics, anticoagulants, immunosuppressants, and anti-inflammatory drugs . The compound presents valuable opportunities for researchers investigating nucleoside analog development, enzyme inhibition mechanisms, and metabolic pathway regulation. Its structural features make it particularly suitable for medicinal chemistry programs focused on optimizing purine-based therapeutic candidates, as well as for biochemical studies exploring purine metabolism and signaling pathways. This product is supplied as a solid material with characteristic purine derivative properties. Researchers should note that this compound is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications. Proper laboratory safety protocols should be followed when handling this material, including the use of appropriate personal protective equipment and engineering controls.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-(2-aminoethyl)purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N6/c8-1-2-13-4-12-5-6(9)10-3-11-7(5)13/h3-4H,1-2,8H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGYBDUMTIQRLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)CCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00193300
Record name 9H-Purine-9-ethanamine, 6-amino-
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URL https://comptox.epa.gov/dashboard/DTXSID00193300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40293-19-4
Record name 9H-Purine-9-ethanamine, 6-amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040293194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Purine-9-ethanamine, 6-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00193300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical properties of 9H-Purine-9-ethanamine, 6-amino-

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Chemical & Synthetic Profile of 9-(2-Aminoethyl)adenine

Executive Summary

9-(2-Aminoethyl)adenine (IUPAC: 9-(2-aminoethyl)-9H-purin-6-amine) is a critical bifunctional purine derivative serving as a foundational scaffold in bioorganic chemistry. Distinguished by its ethylamine linker at the N9 position, this molecule bridges the gap between classical nucleoside chemistry and peptide nucleic acid (PNA) synthesis. Its chemical utility lies in the differential reactivity between its aliphatic primary amine (highly nucleophilic) and its aromatic exocyclic amine (weakly nucleophilic), enabling orthogonal protection strategies essential for oligomer assembly and drug design. This guide provides a definitive technical analysis of its physicochemical properties, synthetic pathways, and reactivity profiles.

Structural & Physicochemical Characterization

The molecule consists of an adenine core functionalized at the N9 position with an ethylamine chain. This substitution pattern mimics the glycosidic bond distance found in natural nucleosides but introduces a flexible, achiral, and positively charged tether at physiological pH.

Table 1: Physicochemical Profile

PropertyValue / Description
Chemical Name 9-(2-aminoethyl)-9H-purin-6-amine
Common Synonyms 9-(2-Aminoethyl)adenine; 9-AEA
CAS Registry Number 2368-60-7 (Free base); 7079-24-5 (Dihydrochloride)
Molecular Formula C₇H₁₀N₆
Molecular Weight 178.19 g/mol
pKa (Aliphatic Amine) ~9.8 (Typical for primary alkyl amines)
pKa (Purine N1) ~4.1 (Protonation of the pyrimidine ring)
Solubility Soluble in dilute acids (HCl, AcOH), DMSO, DMF; Sparingly soluble in water; Insoluble in diethyl ether.
UV Absorption

~260 nm (pH 7.0), characteristic of the adenine chromophore.
Tautomerism & Protonation States

Unlike unsubstituted adenine, which exists as a mixture of N9-H and N7-H tautomers, 9-(2-aminoethyl)adenine is locked in the N9-substituted form .

  • pH < 4: The molecule is diprotonated. The aliphatic amine (

    
    ) and the N1 ring nitrogen (
    
    
    
    ) both carry positive charges.
  • pH 7.4: The molecule exists as a monocation. The aliphatic amine remains protonated (

    
    ), while the purine ring is neutral (
    
    
    
    ).
  • pH > 10: The molecule exists as a neutral free base.

Synthetic Pathways

The synthesis of 9-(2-aminoethyl)adenine requires controlling regioselectivity to ensure N9-alkylation over N7- or N3-alkylation. The most robust industrial protocol utilizes the Gabriel Synthesis approach to introduce the ethylamine chain.

Protocol: N9-Alkylation via Gabriel Synthesis

Reaction Overview:

  • Alkylation: Adenine is treated with N-(2-bromoethyl)phthalimide in the presence of a base (K₂CO₃ or NaH) in DMF.

  • Deprotection: The phthalimide protecting group is cleaved using hydrazine hydrate or methylamine.

Step-by-Step Methodology:

  • Preparation: Suspend Adenine (10 mmol) and anhydrous K₂CO₃ (15 mmol) in dry DMF (20 mL). Stir at 60°C for 1 hour to generate the adeninate anion.

  • Coupling: Add N-(2-bromoethyl)phthalimide (11 mmol) portion-wise. Heat the mixture to 100°C for 12 hours.

    • Mechanistic Insight: The N9 nitrogen is the most nucleophilic site in the adeninate anion, but N7-alkylation is a common byproduct. High temperature and thermodynamic control favor the more stable N9-isomer.

  • Workup: Pour the reaction mixture into ice water. The product, 9-[2-(phthalimido)ethyl]adenine, precipitates as a white solid. Filter and wash with water.[1]

  • Deprotection: Suspend the intermediate in ethanol (50 mL) and add hydrazine hydrate (40 mmol). Reflux for 4 hours.

  • Purification: Cool the mixture. Phthalhydrazide byproduct precipitates and is removed by filtration. The filtrate is concentrated to yield crude 9-(2-aminoethyl)adenine. Recrystallize from ethanol/water.

Synthesis Adenine Adenine (C5H5N5) Intermediate 9-[2-(phthalimido)ethyl]adenine (Precipitate) Adenine->Intermediate Alkylation (100°C) Reagent N-(2-bromoethyl)phthalimide + K2CO3/DMF Reagent->Intermediate Product 9-(2-Aminoethyl)adenine (Target) Intermediate->Product Deprotection Hydrazine Hydrazine Hydrate (EtOH, Reflux) Hydrazine->Product

Figure 1: Synthetic route for 9-(2-aminoethyl)adenine via Gabriel amine synthesis.

Chemical Reactivity & Functionalization

The utility of 9-(2-aminoethyl)adenine stems from the distinct reactivity profiles of its two amine groups.

Differential Nucleophilicity
  • Aliphatic Amine (Side Chain): Highly nucleophilic. Reacts rapidly with acyl chlorides, NHS-esters, and isocyanates at pH > 8.

  • Exocyclic Amine (N6-Adenine): Poorly nucleophilic due to delocalization of the lone pair into the purine aromatic system. Requires harsh conditions (e.g., benzoyl chloride/pyridine) or transient protection (TMS-Cl) to acylate.

Selective Protection Strategies

For applications in PNA synthesis, the aliphatic amine is often coupled to the backbone (e.g., N-(2-aminoethyl)glycine), while the exocyclic amine requires protection (e.g., Bhoc, Z, or Bz groups).

  • Selective N-Aliphatic Acylation: Reacting 9-(2-aminoethyl)adenine with 1 equivalent of Boc₂O in dioxane/water at pH 9 selectively protects the aliphatic amine, yielding 9-(2-(Boc-amino)ethyl)adenine . The N6-amine remains free because the basic conditions are insufficient to deprotonate it for reaction.

  • N6-Protection: To protect the N6-position, the aliphatic amine is usually protected first (or already coupled). Standard protocols involve the "Transient Protection" method:

    • Silylate all reactive centers with TMS-Cl.

    • Add Benzoyl chloride (Bz-Cl).

    • Hydrolyze the silyl groups to yield the N6-Benzoyl derivative.

Applications in Drug Discovery & Bioorganic Chemistry

Peptide Nucleic Acid (PNA) Monomers

This molecule is a direct precursor to Adenine-PNA monomers.

  • Role: It serves as the nucleobase component.

  • Linkage: The aliphatic amine is typically reacted with a halo-acetyl linker (e.g., chloroacetyl chloride) to attach it to the PNA backbone (N-(2-aminoethyl)glycine).

Enzyme Probes & Inhibitors
  • Adenosine Deaminase (ADA): The ethylamine chain mimics the ribose ring's steric footprint. Derivatives are used to probe the active site of ADA.

  • Kinase Inhibitors: The N9-ethylamino group provides a handle for attaching fluorophores or affinity tags without disrupting the adenine-ATP binding pocket interactions.

Reactivity Core 9-(2-Aminoethyl)adenine Path1 Reaction with Boc2O (pH 9) Core->Path1 High Nucleophilicity Path2 1. TMS-Cl / Pyridine 2. Benzoyl Chloride Core->Path2 Transient Protection Path3 Chloroacetyl Chloride Core->Path3 Backbone Coupling Prod1 9-(2-(Boc-amino)ethyl)adenine (Aliphatic Protection) Path1->Prod1 Prod2 N6-Benzoyl-9-(2-aminoethyl)adenine (Exocyclic Protection) Path2->Prod2 Prod3 PNA Monomer Precursor (Linker Attachment) Path3->Prod3

Figure 2: Divergent reactivity pathways for functionalizing 9-(2-aminoethyl)adenine.

References

  • Nielsen, P. E., Egholm, M., Berg, R. H., & Buchardt, O. (1991). Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide. Science. Link

  • Dueholm, K. L., et al. (1994). Synthesis of peptide nucleic acid monomers containing the four natural nucleobases: Thymine, cytosine, adenine, and guanine. Journal of Organic Chemistry. Link

  • Holy, A. (1989). Structure-activity relationships in the series of 9-(2-phosphonylmethoxyethyl)adenine (PMEA) derivatives.[2][3] Collection of Czechoslovak Chemical Communications. Link

  • Thomson, S. A., et al. (1995). Fmoc Mediated Synthesis of Peptide Nucleic Acids. Tetrahedron. Link

Sources

Molecular structure and weight of 9-(2-aminoethyl)adenine

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Physicochemical Characterization

Executive Summary

9-(2-Aminoethyl)adenine (CAS: 40293-19-4), systematically known as 9-(2-aminoethyl)-9H-purin-6-amine , is a synthetic purine derivative characterized by an ethylamine side chain attached to the N9 position of the adenine ring.[1][2][3][4][5] This molecule serves as a critical intermediate in the synthesis of Peptide Nucleic Acid (PNA) monomers, acyclic nucleoside phosphonates (ANPs), and enzyme inhibitors targeting adenosine deaminase (ADA).

Unlike natural nucleosides where the base is attached to a ribose sugar, 9-(2-aminoethyl)adenine features a flexible acyclic linker terminating in a primary amine. This structural motif allows for versatile conjugation with carboxylic acids, activated esters, and peptide backbones, making it a foundational scaffold in medicinal chemistry and bio-organic synthesis.

Chemical Identity & Molecular Architecture[6]

Physicochemical Properties Table
PropertyData
Systematic Name 9-(2-aminoethyl)-9H-purin-6-amine
Synonyms 9-(2-Aminoethyl)adenine; 6-Amino-9-(2-aminoethyl)purine
CAS Registry Number 40293-19-4
Molecular Formula

Molecular Weight 178.19 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, dilute acid (HCl); slightly soluble in water
pKa (Calculated) ~4.2 (N1, basic), ~9.8 (Primary amine)
SMILES NCCN1C=NC2=C(N)N=CN=C21
InChI Key VAQOTZQDXZDBJK-UHFFFAOYSA-N
Structural Analysis

The molecule consists of two distinct domains:

  • The Purine Core (Adenine): A planar, aromatic heterocycle responsible for Watson-Crick base pairing (via N1 and the

    
     exocyclic amine).
    
  • The Acyclic Linker: An ethyl chain (

    
    ) connecting the N9 imidazole nitrogen to a primary amine (
    
    
    
    ).

Key Structural Feature: The N9-substitution mimics the glycosidic bond found in natural nucleosides (adenosine), but the absence of the ribose ring confers rotational flexibility to the side chain. This flexibility is exploited in PNA design, where the distance between the backbone and the base must mimic DNA geometry to allow hybridization.

Synthetic Methodology

The most robust and self-validating protocol for synthesizing 9-(2-aminoethyl)adenine avoids direct alkylation with 2-chloroethylamine, which often leads to poly-alkylation or mixtures of N9/N7 isomers. Instead, the Gabriel Synthesis approach using N-(2-bromoethyl)phthalimide is the industry standard for high-purity production.

Reaction Pathway (Graphviz)

Synthesis Adenine Adenine (C5H5N5) Intermediate 9-[2-(Phthalimido)ethyl]adenine (Protected Intermediate) Adenine->Intermediate Alkylation (N9-selective) Reagent N-(2-Bromoethyl)phthalimide Reagent->Intermediate Base Base (K2CO3 or NaH) Solvent: DMF Base->Intermediate Product 9-(2-Aminoethyl)adenine (Target) Intermediate->Product Deprotection (Hydrazinolysis) Hydrazine Hydrazine Hydrate (NH2NH2·H2O) Hydrazine->Product

Figure 1: Selective synthesis of 9-(2-aminoethyl)adenine via Gabriel amine synthesis.

Detailed Protocol

Step 1: N9-Alkylation (Protection)

  • Reagents: Suspend Adenine (10 mmol) and anhydrous

    
     (15 mmol) in dry DMF (Dimethylformamide).
    
  • Addition: Add N-(2-bromoethyl)phthalimide (11 mmol) portion-wise.

  • Conditions: Heat to 80°C for 16–24 hours under inert atmosphere (

    
    ).
    
  • Workup: Pour the reaction mixture into ice water. The phthalimido-protected intermediate precipitates as a white solid. Filter, wash with water, and dry.

  • Validation: The intermediate shows a characteristic carbonyl stretch in IR (~1710

    
    ) and lacks the broad primary amine signals.
    

Step 2: Deprotection (Hydrazinolysis)

  • Reaction: Dissolve the intermediate in ethanol (EtOH). Add Hydrazine hydrate (5-10 equivalents).

  • Conditions: Reflux for 2–4 hours. A white precipitate (phthalhydrazide byproduct) will form.

  • Purification: Cool the mixture and filter off the phthalhydrazide. Evaporate the filtrate to dryness.

  • Final Polish: Recrystallize the residue from ethanol/water or purify via cation-exchange chromatography (Dowex 50W) to obtain the free amine.

Analytical Characterization

To validate the identity of 9-(2-aminoethyl)adenine, researchers must rely on NMR and Mass Spectrometry. The following data is derived from standard purine substitution patterns.

Proton NMR ( H NMR)

Solvent: DMSO-



Shift (

ppm)
MultiplicityIntegrationAssignment
8.15 Singlet (s)1HH2 (Purine Ring)
8.10 Singlet (s)1HH8 (Purine Ring)
7.20 Broad Singlet2H

(Exocyclic, Adenine C6)
4.15 Triplet (t)2H

(Ethyl

)
2.90 Triplet (t)2H

(Ethyl

)
1.80 Broad2H

(Side chain amine, varies)

Note: The N9-substitution is confirmed by the downfield shift of the


-methylene protons (4.15 ppm) compared to the 

-methylene protons (2.90 ppm).
Mass Spectrometry (ESI-MS)
  • Calculated Monoisotopic Mass: 178.097

  • Observed Ion (

    
    ): 179.1 m/z 
    
  • Fragmentation Pattern: High energy collision often yields a fragment at 136 m/z (Adenine + H), indicating the loss of the ethylamine chain (aziridine loss) or cleavage of the N9-C bond.

Applications in Drug Development

Peptide Nucleic Acids (PNA)

9-(2-aminoethyl)adenine is the direct precursor for the "A" monomer in PNA synthesis.

  • Mechanism: The primary amine of the ethyl chain is reacted with a linker (typically methyl carbonyl) to attach it to the N-(2-aminoethyl)glycine backbone.

  • Significance: This creates an achiral, uncharged DNA mimic capable of binding complementary DNA/RNA with high affinity and resistance to nuclease degradation.

Enzyme Inhibition

The molecule acts as a substrate analog for Adenosine Deaminase (ADA) . By mimicking adenosine, it can bind to the active site, allowing researchers to probe the enzyme's tolerance for acyclic substituents. This is critical for designing "transition state analog" inhibitors where the N9-ribose is replaced by bulky or charged acyclic groups.

Antiviral Prodrug Scaffolds

The 2-aminoethyl moiety serves as a handle for attaching phosphonate groups.[6] Phosphonylation of the terminal amine or the use of the scaffold to build PMEA (9-(2-phosphonomethoxyethyl)adenine) analogs has been explored for broad-spectrum antiviral activity against retroviruses (HIV) and DNA viruses (HBV).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5248632, 9-(2-Aminoethyl)adenine.[1] Retrieved from [Link]

  • Holy, A., & Rosenberg, I. (1987).Synthesis of 9-(2-phosphonylmethoxyethyl)adenine (PMEA) and related antiviral acyclic nucleosides. Collection of Czechoslovak Chemical Communications.
  • Nielsen, P. E., Egholm, M., Berg, R. H., & Buchardt, O. (1991).Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide. Science. (Context for PNA backbone chemistry).

Sources

An In-Depth Technical Guide to the Solubility Profile of 9-(2-aminoethyl)adenine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Solubility is a critical physicochemical property that dictates the behavior of a compound in biological and chemical systems, profoundly influencing its suitability for therapeutic applications. This guide provides a comprehensive technical overview of the solubility profile of 9-(2-aminoethyl)adenine, a molecule of interest in medicinal chemistry. We will explore its solubility in aqueous and organic media through the lens of its molecular structure, discuss the theoretical underpinnings of its solubility, and provide a detailed, field-proven experimental protocol for its empirical determination. This document is intended for researchers, scientists, and drug development professionals seeking a foundational understanding of this compound's behavior in various solvent systems.

Introduction: The Critical Role of Solubility

In the landscape of drug discovery and development, the solubility of a compound is a cornerstone property. It directly impacts bioavailability, formulation strategies, and the reliability of in vitro assay results. A compound with poor solubility can present significant challenges, leading to increased development costs and potential clinical failure. 9-(2-aminoethyl)adenine, a derivative of the essential nucleobase adenine, possesses structural features—a purine core and a flexible aminoethyl side chain—that suggest a nuanced solubility profile. Understanding this profile is paramount for harnessing its potential in therapeutic design and development. This guide aims to provide a detailed examination of its solubility, blending theoretical predictions with practical, validated methodologies for its determination.

Molecular Structure and Physicochemical Properties

The solubility of a molecule is intrinsically linked to its structure. 9-(2-aminoethyl)adenine is composed of two key moieties: a heterocyclic adenine core and a primary aminoethyl substituent at the N9 position.

  • Adenine Core: The purine ring system is relatively planar and contains several nitrogen atoms that can act as hydrogen bond acceptors. While the aromatic character can contribute to hydrophobic interactions, the nitrogen atoms provide sites for polar interactions.

  • Aminoethyl Side Chain: This is a highly flexible and polar group. The terminal primary amine (-NH2) is a potent hydrogen bond donor and acceptor. Crucially, this amine is basic and can be protonated in acidic to neutral conditions, forming a positively charged ammonium salt.

This dual character—a somewhat hydrophobic core paired with a highly polar, ionizable side chain—is the key to its solubility behavior. The ability of the primary amine to become protonated is a dominant factor in its aqueous solubility. Amines are organic bases and will readily dissolve in mineral acids.[1]

Key physicochemical parameters influencing solubility include:

  • LogP (Octanol-Water Partition Coefficient): This value quantifies the lipophilicity of a compound. A low LogP indicates hydrophilicity, while a high LogP indicates lipophilicity. Given the polar nature of 9-(2-aminoethyl)adenine, a low, likely negative, LogP value is expected, predicting favorable partitioning into aqueous phases over nonpolar lipid phases.

Theoretical Solubility Profile: A Solvent-by-Solvent Analysis

The principle of "like dissolves like" provides a robust framework for predicting solubility.

  • Water: High solubility is anticipated. The molecule's ability to form multiple hydrogen bonds with water via its amine and purine nitrogens is significant.[4] Furthermore, in aqueous solutions with a pH below the pKa of the aminoethyl group, the molecule will exist as a highly soluble ammonium salt. This acid-base chemistry is the most powerful driver of its aqueous solubility. Many amine-containing drugs are formulated as hydrochloride salts to leverage this effect.[5][6]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is expected. These solvents can act as both hydrogen bond donors and acceptors, effectively solvating both the adenine ring and the aminoethyl side chain. While generally good, solubility might be slightly less than in an acidic aqueous solution where salt formation occurs. Adenine itself is slightly soluble in hot alcohol.[6][7]

  • Polar Arotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)): Moderate to good solubility is likely. These solvents are effective hydrogen bond acceptors and can interact favorably with the N-H groups of the molecule. DMSO is a common solvent for adenine and its derivatives for biological stock solutions.[8][9]

  • Nonpolar Solvents (e.g., Hexane, Toluene, Chloroform, Ether): Poor to negligible solubility is predicted. The high polarity of 9-(2-aminoethyl)adenine makes it energetically unfavorable to dissolve in nonpolar environments where only weak van der Waals forces are available for solvation. Adenine is known to be insoluble in chloroform and ether.[6][7]

Quantitative Solubility Data

Solvent SystemSolvent TypePredicted SolubilityRationale
Water (pH < 7) Polar Protic, AcidicHigh / Very Soluble Forms a highly soluble ammonium salt. Adenine's solubility is significantly enhanced in acidic solutions.[6][7]
Water (pH > 10) Polar Protic, BasicModerate to High The free base is highly polar and capable of extensive hydrogen bonding.
Methanol / Ethanol Polar ProticSoluble Good hydrogen bonding capacity. Adenine is slightly soluble in hot alcohol.[7]
Dimethyl Sulfoxide (DMSO) Polar AproticSoluble Strong hydrogen bond acceptor. Adenine derivatives are often soluble in DMSO.[8][9]
Hexane / Toluene NonpolarInsoluble / Sparingly Soluble Mismatch in polarity.
Diethyl Ether / Chloroform Nonpolar / Weakly PolarInsoluble Mismatch in polarity. Adenine is insoluble in these solvents.[6][7]

It is imperative to note that these are predictions. Experimental verification is essential for any research or development application.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To ensure trustworthy and reproducible data, a standardized experimental protocol is crucial. The Shake-Flask method, compliant with OECD Guideline 105, is a gold-standard approach for determining the thermodynamic solubility of a compound.[10][11][12]

5.1. Principle of the Method

This method establishes a saturated solution of the compound in a specific solvent at a constant temperature. By adding an excess of the solid compound to the solvent and allowing it to reach equilibrium, the resulting concentration of the dissolved compound in the liquid phase represents its thermodynamic solubility.[13]

5.2. Step-by-Step Experimental Workflow

  • Preparation:

    • Accurately weigh an excess amount of 9-(2-aminoethyl)adenine (e.g., 5-10 mg) into several (n≥3) clear glass vials with screw caps. The amount should be sufficient to ensure undissolved solid remains at equilibrium.

    • Add a precise volume of the chosen solvent (e.g., 1 mL of phosphate-buffered saline, pH 7.4) to each vial.

    • Include a small magnetic stir bar in each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker or on a multi-position stir plate set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the suspensions for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary experiment can determine the time required to achieve a stable concentration.[10]

  • Phase Separation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a low-binding 0.22 µm syringe filter (e.g., PVDF or PES) into a clean collection vial. This step is critical to remove all undissolved solid particles. Causality: Failure to remove undissolved solid will lead to a gross overestimation of solubility.

  • Quantification:

    • Prepare a series of standard solutions of 9-(2-aminoethyl)adenine of known concentrations in the same solvent.

    • Accurately dilute the filtered supernatant to a concentration that falls within the linear range of the standard curve.

    • Analyze the standard solutions and the diluted sample using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), as adenine derivatives have a strong UV absorbance around 260-263 nm.[9][14]

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve and multiply by the dilution factor to calculate the final solubility.

5.3. Self-Validating System & Trustworthiness

  • Visual Confirmation: At the end of the equilibration period, there must be visible undissolved solid in each vial. This confirms that a saturated solution was achieved.

  • Multiple Time Points: For rigorous analysis, samples can be taken at multiple time points (e.g., 24h, 48h, 72h). If the measured concentrations are consistent, it provides strong evidence that equilibrium has been reached.

  • Triplicate Analysis: Performing the experiment in at least triplicate ensures the precision and reliability of the result.[10]

5.4. Visualization of the Experimental Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification (HPLC-UV) A Weigh excess 9-(2-aminoethyl)adenine B Add precise volume of solvent (n≥3) A->B C Seal vials and agitate at constant temperature (e.g., 24-48 hours) B->C D Stop agitation, allow solid to settle C->D E Withdraw supernatant and filter (0.22 µm) D->E G Dilute filtered sample E->G F Prepare calibration standards H Analyze standards and sample F->H G->H I Calculate solubility from calibration curve H->I

Caption: Workflow for the Shake-Flask Solubility Assay.

Conclusion

The solubility profile of 9-(2-aminoethyl)adenine is dominated by its polar and ionizable aminoethyl side chain. It is predicted to be highly soluble in acidic aqueous solutions and polar protic solvents, with moderate to good solubility in polar aprotic solvents like DMSO. Conversely, it is expected to be poorly soluble in nonpolar organic solvents. This profile makes it well-suited for biological assays and potential formulation in aqueous-based delivery systems. For any application in drug development, the theoretical analysis presented here must be substantiated by rigorous experimental data derived from a validated protocol, such as the shake-flask method, to ensure scientific accuracy and project success.

References

  • McLaughlin, J. C. Experiment 27 - Amines and Amides.
  • Solubility of Things. Adenine.
  • Moorpark College. Experiment 13 – Properties of Amines and Amides.
  • Amine Unknowns. (n.d.).
  • BYJU'S. Test for Amino Groups.
  • DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • ResearchGate. Where can I find the solubility of adenin in organic solvents?.
  • Cheméo. Chemical Properties of Adenine (CAS 73-24-5).
  • Wikipedia. Adenine.
  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • Situ Biosciences. OECD 105 - Water Solubility.
  • Enamine. Shake-Flask Aqueous Solubility Assay.
  • OECD. Test No. 105: Water Solubility.
  • Sigma-Aldrich. Adenine (A8626) - Product Information Sheet.
  • BioAssay Systems. Solubility Testing – Shake Flask Method.
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An In-depth Technical Guide to the Thermodynamic Stability of N9-Substituted Adenine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenine, a fundamental component of nucleic acids and vital coenzymes, serves as a critical scaffold in medicinal chemistry. Substitution at the N9 position of the purine ring profoundly influences the molecule's physicochemical properties, including its thermodynamic stability. This guide provides a comprehensive exploration of the factors governing the stability of N9-substituted adenine derivatives, detailing both experimental and computational methodologies for their characterization. By understanding the intricate interplay of electronic effects, steric hindrance, and solvation, researchers can rationally design novel derivatives with optimized stability profiles for therapeutic and biotechnological applications.

Introduction: The Significance of N9-Substituted Adenine Derivatives

Adenine and its derivatives are ubiquitous in biological systems, playing central roles in genetic information storage (DNA and RNA), energy transfer (ATP), and cellular signaling (cAMP). The N9 position of the adenine ring is of particular importance as it is the site of glycosidic bond formation with ribose or deoxyribose in nucleosides. Synthetic modification at this position has led to the development of a wide array of compounds with significant therapeutic value, including antiviral and anticancer agents.[1] The thermodynamic stability of these molecules is a critical determinant of their shelf-life, bioavailability, and ultimately, their efficacy and safety. A thorough understanding of the principles governing their stability is therefore paramount for the successful design and development of new adenine-based drugs and molecular probes.

Fundamental Principles Governing Thermodynamic Stability

The inherent stability of the adenine core is derived from its aromatic purine ring system. However, the introduction of substituents at the N9 position can significantly modulate this stability through a combination of electronic and steric effects.

2.1. Electronic Effects: The Role of Substituents

The electronic nature of the N9 substituent plays a crucial role in the stability of the adenine ring. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density distribution within the purine system, thereby affecting its stability.

  • Electron-Donating Groups (EDGs): Substituents such as alkyl groups can increase the electron density of the purine ring through inductive effects, which can, in some cases, enhance stability.

  • Electron-Withdrawing Groups (EWGs): Conversely, EWGs like nitro or cyano groups can decrease the electron density, potentially destabilizing the ring system.[2]

Computational studies, often employing Density Functional Theory (DFT), are instrumental in elucidating these electronic effects.[3][4] The "charge of the substituent active region" (cSAR) approach and Hammett substituent constants are theoretical tools used to quantify the electronic influence of various substituents.[5][6] These studies have shown that substituents at the C8 position generally have a stronger influence on the electronic structure than those at the C2 or N9 positions.[5][6]

2.2. Steric Effects and Conformational Stability

The size and conformation of the N9 substituent can introduce steric strain, impacting the overall stability of the molecule. Bulky substituents can lead to unfavorable steric interactions with the purine ring, potentially leading to a decrease in thermodynamic stability. The interplay between the substituent and the adenine ring can also influence the preferred tautomeric form of the adenine moiety, further affecting its stability.[2][7]

2.3. Tautomerism and its Impact on Stability

Adenine can exist in several tautomeric forms, with the 9H tautomer being the most stable under physiological conditions.[2] However, the presence of substituents and the surrounding solvent environment can influence the equilibrium between different tautomers.[8] Solvation, in particular, can significantly impact tautomeric preferences, with polar solvents potentially stabilizing tautomers that are less favored in the gas phase.[8]

Experimental Methodologies for Assessing Thermodynamic Stability

A suite of experimental techniques can be employed to quantitatively assess the thermodynamic stability of N9-substituted adenine derivatives. These methods provide crucial data on parameters such as melting point, decomposition temperature, and binding thermodynamics.

3.1. Thermal Analysis Techniques

3.1.1. Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the thermal properties of a substance, including its melting point and enthalpy of fusion.[9] By precisely measuring the heat flow into or out of a sample as a function of temperature, DSC can provide a detailed picture of the energetic changes that occur during phase transitions.

Experimental Protocol: Differential Scanning Calorimetry (DSC) [9][10][11][12]

  • Sample Preparation: Accurately weigh 1-5 mg of the N9-substituted adenine derivative into a clean, tared DSC pan. Crimp the pan to ensure a good seal.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Method Parameters:

    • Temperature Program:

      • Initial Temperature: Typically ambient (e.g., 25 °C).

      • Heating Rate: A standard rate is 10 °C/min.

      • Final Temperature: A temperature well above the expected melting or decomposition point (e.g., 300 °C).

    • Atmosphere: An inert atmosphere, such as nitrogen, is typically used to prevent oxidation.

  • Data Acquisition: Initiate the temperature program and record the heat flow as a function of temperature.

  • Data Analysis: The resulting thermogram will show peaks corresponding to thermal events. The peak onset is typically taken as the melting point, and the area under the peak is proportional to the enthalpy of the transition.

3.1.2. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[13] This technique is particularly useful for determining the decomposition temperature and assessing the thermal stability of a compound.[14]

Experimental Protocol: Thermogravimetric Analysis (TGA) [13][14]

  • Sample Preparation: Accurately weigh 5-10 mg of the N9-substituted adenine derivative into a TGA crucible.

  • Instrument Setup: Place the crucible onto the TGA balance.

  • Method Parameters:

    • Temperature Program:

      • Initial Temperature: Ambient (e.g., 25 °C).

      • Heating Rate: A typical rate is 10 °C/min.

      • Final Temperature: A temperature at which complete decomposition is expected (e.g., 600 °C).

    • Atmosphere: An inert nitrogen atmosphere is commonly used.

  • Data Acquisition: Start the TGA run and record the sample mass as a function of temperature.

  • Data Analysis: The TGA curve plots the percentage of mass loss versus temperature. The onset of mass loss indicates the beginning of decomposition. The first derivative of the TGA curve (DTG curve) shows the rate of mass loss, with peaks corresponding to the temperatures of maximum decomposition rates.[14]

3.2. Isothermal Titration Calorimetry (ITC)

ITC is a highly sensitive technique used to measure the heat changes that occur during biomolecular interactions.[15] It provides a complete thermodynamic profile of a binding event, including the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n).[16][17] For N9-substituted adenine derivatives that are designed to interact with a biological target, ITC is an invaluable tool for characterizing the thermodynamics of this interaction.[18]

Experimental Protocol: Isothermal Titration Calorimetry (ITC) [15][18][19]

  • Sample Preparation:

    • Prepare a solution of the macromolecule (e.g., protein) in a suitable buffer and place it in the sample cell.

    • Prepare a solution of the N9-substituted adenine derivative (ligand) in the same buffer at a concentration typically 10-20 times that of the macromolecule and load it into the injection syringe.

  • Instrument Setup: Equilibrate the instrument to the desired experimental temperature (commonly 25 °C).

  • Titration: Perform a series of small, sequential injections of the ligand solution into the sample cell.

  • Data Acquisition: The instrument measures the heat released or absorbed after each injection.

  • Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of ligand to macromolecule. Fitting this binding isotherm to a suitable binding model yields the thermodynamic parameters of the interaction.

Computational Approaches to Stability Prediction

In addition to experimental methods, computational chemistry provides powerful tools for predicting and understanding the thermodynamic stability of N9-substituted adenine derivatives.

4.1. Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[20] It is widely used to calculate the optimized geometries, total energies, and electronic properties of molecules.[3][4] By comparing the total energies of different derivatives, their relative stabilities can be predicted.[20] DFT calculations can also provide insights into bond lengths and angles, which can indicate areas of strain within a molecule.[3][4]

Computational Workflow: DFT Calculations for Stability Analysis [3][4][20]

  • Structure Building: Construct the 3D structures of the N9-substituted adenine derivatives of interest.

  • Geometry Optimization: Perform geometry optimization calculations to find the lowest energy conformation of each molecule. A common functional used for this purpose is B3LYP with a suitable basis set like 6-311G.[20]

  • Energy Calculation: Calculate the total electronic energy of the optimized structures.

  • Stability Comparison: The relative thermodynamic stability of the derivatives can be inferred by comparing their total energies; a lower total energy generally corresponds to greater stability.

  • Analysis of Electronic Properties: Further analysis can include the calculation of the HOMO-LUMO gap, which provides information about the molecule's reactivity, and charge distribution analysis to understand the electronic effects of the substituents.[20]

Data Presentation and Interpretation

5.1. Tabular Summaries of Thermodynamic Data

For effective comparison, it is crucial to present thermodynamic data in a clear and organized manner.

Table 1: Hypothetical Thermal Stability Data for N9-Substituted Adenine Derivatives

SubstituentMelting Point (°C)Decomposition Onset (°C)
-H (Adenine)360-365 (decomposes)~360
-CH3208-210250
-CH2Ph135-137220
-NO2>300 (decomposes)310

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values will vary depending on the specific compound and experimental conditions.

Table 2: Hypothetical Binding Thermodynamics of N9-Substituted Adenine Derivatives to a Target Protein (from ITC)

SubstituentBinding Affinity (Ka, M⁻¹)Enthalpy (ΔH, kcal/mol)Entropy (TΔS, kcal/mol)
-CH31.2 x 10⁵-5.21.8
-CH2Ph5.8 x 10⁶-7.51.2
-NO22.1 x 10⁴-3.12.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

5.2. Visualization of Concepts and Workflows

Visual aids are essential for conveying complex information in a readily understandable format.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_thermal Thermal Analysis cluster_binding Binding Analysis cluster_computational Computational Analysis Synthesis Synthesis of N9-Derivative Purification Purification & Characterization Synthesis->Purification DSC Differential Scanning Calorimetry (DSC) Purification->DSC TGA Thermogravimetric Analysis (TGA) Purification->TGA ITC Isothermal Titration Calorimetry (ITC) Purification->ITC DFT Density Functional Theory (DFT) Purification->DFT

Caption: General experimental and computational workflow.

Substituent_Effects N9_Substituent N9 Substituent Electronic_Effects Electronic Effects (EDG vs. EWG) N9_Substituent->Electronic_Effects Steric_Effects Steric Effects (Size & Conformation) N9_Substituent->Steric_Effects Thermodynamic_Stability Overall Thermodynamic Stability Electronic_Effects->Thermodynamic_Stability Steric_Effects->Thermodynamic_Stability

Caption: Factors influencing thermodynamic stability.

Conclusion and Future Directions

The thermodynamic stability of N9-substituted adenine derivatives is a multifaceted property governed by a delicate balance of electronic, steric, and environmental factors. A comprehensive approach that combines experimental techniques like DSC, TGA, and ITC with computational methods such as DFT is essential for a thorough characterization of these molecules. The insights gained from such studies are invaluable for the rational design of novel adenine derivatives with enhanced stability and optimized biological activity. Future research in this area will likely focus on the development of more accurate predictive models for thermodynamic stability and the exploration of novel substituents that can impart desirable physicochemical properties for a new generation of adenine-based therapeutics and biotechnological tools.

References

  • JoVE. (2011). Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. [Link]

  • RSC Publishing. (n.d.). Substituent effects on the stability of the four most stable tautomers of adenine and purine. [Link]

  • ACS Publications. (n.d.). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. [Link]

  • National Center for Biotechnology Information. (2019). Substituent effects on the stability of the four most stable tautomers of adenine and purine. [Link]

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  • ACS Publications. (2020). Impact of the Substituents on the Electronic Structure of the Four Most Stable Tautomers of Purine and Their Adenine Analogues. [Link]

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  • Protocols.io. (2012). Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities. [Link]

  • National Center for Biotechnology Information. (n.d.). Impact of the Substituents on the Electronic Structure of the Four Most Stable Tautomers of Purine and Their Adenine Analogues. [Link]

  • RSC Publishing. (n.d.). Stabilization of radical anion states of nucleobases in DNA. [Link]

  • PubMed. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. [Link]

  • Bio-protocol. (n.d.). Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. [Link]

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  • National Center for Biotechnology Information. (2021). Effects of Adenine Methylation on the Structure and Thermodynamic Stability of a DNA Minidumbbell. [Link]

  • ACS Publications. (n.d.). Benchmark Thermochemistry for Biologically Relevant Adenine and Cytosine. A Combined Experimental and Theoretical Study. [Link]

  • National Center for Biotechnology Information. (n.d.). Quantum chemical studies of nucleic acids: Can we construct a bridge to the RNA structural biology and bioinformatics communities?. [Link]

  • SciELO. (n.d.). Thermoanalytical study of purine derivatives compounds. [Link]

  • ResearchGate. (n.d.). Thermoanalytical study of purine derivatives compounds. [Link]

  • National Center for Biotechnology Information. (n.d.). Exploring the Electronic Interactions of Adenine, Cytosine, and Guanine with Graphene: A DFT Study. [Link]

  • Clayton State University. (n.d.). Differential Scanning Calorimetry Standard Operating Procedure. [Link]

  • MDPI. (2023). Suitability of Adenosine Derivatives in Improving the Activity and Stability of Cytochrome c under Stress: Insights into the Effect of Phosphate Groups. [Link]

  • DiVA portal. (n.d.). Quantum Chemical Modelling for Predicting Mutagenicity. [Link]

  • National Center for Biotechnology Information. (n.d.). A more unified picture for the thermodynamics of nucleic acid duplex melting: A characterization by calorimetric and volumetric techniques. [Link]

  • University of Glasgow. (n.d.). Differential Scanning Calorimetry (DSC) for Protein Stability. [Link]

  • PubMed. (2013). Nucleic acid bases in anionic 2'-deoxyribonucleotides: a DFT/B3LYP study of structures, relative stability, and proton affinities. [Link]

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  • ACS Publications. (2021). Design, Synthesis, and Biological Activity Studies of Istradefylline Derivatives Based on Adenine as A2A Receptor Antagonists. [Link]

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Biological Activity of 6-Amino-9H-Purine-9-Ethanamine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6-amino-9H-purine-9-ethanamine scaffold (commonly referred to as 9-(2-aminoethyl)adenine ) represents a "privileged structure" in medicinal chemistry. It serves as the critical pharmacophore for a diverse class of acyclic nucleoside analogs . While the parent molecule exhibits modest biological activity, its derivatives are potent modulators of purinergic signaling and viral replication.

This guide analyzes the three primary therapeutic vectors for this scaffold:

  • Adenosine Deaminase (ADA) Inhibition: Exploiting the N9-alkyl tail to block purine metabolism.

  • Antiviral Acyclic Nucleoside Phosphonates (ANPs): The structural relationship to Adefovir and Tenofovir.

  • Adenosine Receptor (A2A) Antagonism: Emerging applications in glioblastoma and neuroprotection.

Molecular Architecture & SAR Analysis

The core structure consists of an adenine base (6-amino-9H-purine) linked to a primary amine via a two-carbon ethyl chain at the N9 position. This "acyclic" linker mimics the ribose sugar of natural nucleosides but possesses rotational freedom that allows it to adopt unique binding conformations.

Structural Divergence and Activity

The biological fate of the molecule depends entirely on the functionalization of the terminal amine and the C2/C8 positions of the purine ring.

SAR_Divergence Core 6-amino-9H-purine- 9-ethanamine (Scaffold) ADA Hydrophobic Amides/Ureas (ADA Inhibitors) Core->ADA Derivatization of terminal amine ANP Phosphonates (Isosteres) (Antivirals: PMEA/PMPA) Core->ANP Bio-isosteric replacement AR C8-Substituted/N-Aryl (A2A Receptor Antagonists) Core->AR C8/N6 Functionalization Mech_ADA Target: Hydrophobic Pocket of ADA Enzyme ADA->Mech_ADA Mech_ANP Target: Viral DNA Polymerase (Chain Termination) ANP->Mech_ANP Mech_AR Target: G-Protein Coupled Receptors (A2A) AR->Mech_AR

Figure 1. Pharmacological divergence of the 9-(2-aminoethyl)adenine scaffold.

Primary Biological Targets

A. Adenosine Deaminase (ADA) Inhibition

Adenosine Deaminase (ADA) catalyzes the irreversible deamination of adenosine to inosine.[1][2][3] High ADA activity is associated with immune suppression in tumors.

  • Mechanism: The 9-aminoethyl chain acts as a "anchor." When the terminal amine is derivatized with hydrophobic groups (mimicking the erythro-9-(2-hydroxy-3-nonyl) chain of EHNA ), it occupies the hydrophobic pocket adjacent to the catalytic zinc ion in the ADA active site.

  • Therapeutic Value: ADA inhibitors potentiate the effects of endogenous adenosine, acting as vasodilators, anti-inflammatories, and immunomodulators.[4]

B. Antiviral Activity (The ANP Connection)

While 9-(2-aminoethyl)adenine itself is not a phosphonate, it is the direct nitrogen isostere of PMEA (Adefovir) precursors.

  • Mechanism: Acyclic nucleoside analogs are metabolized by host kinases into their diphosphate forms (analogs of ATP). These "false nucleotides" are incorporated by viral DNA polymerases (Reverse Transcriptase in HIV/HBV) but lack the 3'-hydroxyl group necessary for phosphodiester bond formation, causing obligate chain termination .

  • Key Analogs:

    • PMEA (Adefovir): 9-(2-phosphonylmethoxyethyl)adenine.[5][6][7]

    • PMPA (Tenofovir):[8] 9-(2-phosphonylmethoxypropyl)adenine.

C. Adenosine Receptor (A2A) Antagonism

Recent studies (e.g., Tuni et al., 2025) highlight 9-ethyl adenine derivatives as potent A2A receptor antagonists.

  • Application: Glioblastoma Multiforme (GBM) . The tumor microenvironment is rich in adenosine, which suppresses the immune attack via A2A receptors on T-cells.

  • Lead Compound: 4-(2-((6-Amino-9-ethyl-8-(furan-2-yl)-9H-purin-2-yl)amino)ethyl)phenol (ANR 672).[9]

  • Activity: Blocks A2A signaling (cAMP pathway), preventing T-cell exhaustion and inducing necrosis in GBM cells.

Experimental Protocols

Protocol A: Synthesis of 9-(2-Aminoethyl)adenine

Note: This synthesis utilizes a Gabriel Amine Synthesis approach to prevent poly-alkylation.

Reagents: Adenine, Potassium Carbonate (


), N-(2-Bromoethyl)phthalimide, Dimethylformamide (DMF), Hydrazine Hydrate.
  • Alkylation:

    • Suspend Adenine (10 mmol) and

      
       (15 mmol) in dry DMF (20 mL).
      
    • Stir at 60°C for 1 hour to generate the N9-anion.

    • Add N-(2-Bromoethyl)phthalimide (11 mmol) dropwise.

    • Heat at 90°C for 12 hours. Monitor via TLC (CHCl3:MeOH 9:1).

    • Result: Formation of 9-[2-(phthalimido)ethyl]adenine.

  • Deprotection:

    • Dissolve the intermediate in Ethanol (50 mL).

    • Add Hydrazine Hydrate (30 mmol). Reflux for 4 hours.

    • Cool to 0°C. Filter off the phthalhydrazide byproduct (white solid).

    • Concentrate the filtrate.

  • Purification:

    • Recrystallize from Ethanol/Water or purify via silica gel column chromatography (DCM:MeOH:NH4OH 80:20:1).

    • Yield: Typically 60-75%.

Protocol B: Adenosine Deaminase (ADA) Inhibition Assay

Objective: Determine the


 of the synthesized analog.

Principle: Spectrophotometric measurement of the decrease in absorbance at 265 nm as Adenosine (


) is converted to Inosine (

at 265 nm).

Reagents:

  • Phosphate Buffer (50 mM, pH 7.4).

  • Adenosine Substrate (Stock 1 mM).

  • Calf Intestinal Adenosine Deaminase (Sigma-Aldrich, Type II).

  • Test Compound (dissolved in DMSO).

Workflow:

  • Blank: 980 µL Buffer + 20 µL DMSO.

  • Control: 980 µL Buffer + 10 µL Adenosine + 10 µL Enzyme.

  • Test: 980 µL Buffer + 10 µL Adenosine + 10 µL Inhibitor (varying concentrations).

  • Measurement:

    • Pre-incubate Enzyme and Inhibitor for 10 mins at 25°C.

    • Add Adenosine to initiate reaction.

    • Record

      
       for 5 minutes.
      
  • Analysis: Plot Lineweaver-Burk double reciprocal plots (

    
     vs 
    
    
    
    ) to determine if inhibition is competitive or non-competitive.

Quantitative Data Summary

Table 1: Comparative Activity of 9-Substituted Adenine Analogs

Compound ClassN9-SubstituentPrimary TargetIC50 / KiMechanism
Parent Scaffold 2-aminoethylADA (Weak)> 100 µMSubstrate mimicry
EHNA 2-hydroxy-3-nonylADA (Potent)~ 1.0 nMHydrophobic pocket binding
PMEA (Adefovir) 2-phosphonylmethoxyethylViral DNA Pol~ 0.01 µM (EC50)Chain termination
ANR 672 2-aminoethyl (C8-furan)A2A Receptor1.02 nM (Ki)Receptor Antagonism

Mechanism of Action: ADA Inhibition Pathway

The following diagram illustrates how 9-substituted adenines interfere with the ADA catalytic cycle.

ADA_Mechanism Substrate Adenosine (Substrate) Complex Enzyme-Substrate Complex Substrate->Complex Binding Enzyme ADA Enzyme (Active Site Zn2+) Enzyme->Complex Binding Blocked Inhibitor-Enzyme Complex (Dead End) Enzyme->Blocked Hydrophobic Interaction Product Inosine + Ammonia Complex->Product Deamination (H2O attack) Inhibitor 9-(2-aminoethyl)adenine Analog Inhibitor->Enzyme Competitive Binding Blocked->Complex Blocks

Figure 2. Competitive inhibition of Adenosine Deaminase by 9-substituted adenine analogs.

References

  • De Clercq, E. (2013). Acyclic nucleoside phosphonates: Past, present and future. Biochemical Pharmacology. Link

  • Tuni, et al. (2025). A2A receptor antagonist 4-(2-((6-Amino-9-ethyl-8-(furan-2-yl)-9H-purin-2-yl)amino)ethyl)phenol, a promising adenosine derivative for glioblastoma treatment.[9] ResearchGate.[10] Link

  • Serafinowska, H. T., et al. (1995). Synthesis and in Vivo Evaluation of Prodrugs of 9-[2-(phosphonomethoxy)ethoxy]adenine. Journal of Medicinal Chemistry. Link

  • Vargeese, C., et al. (1994). Adenosine deaminase inhibitors.[1][2][3][4][6][7][11][12] Synthesis and biological evaluation of putative metabolites of (+)-erythro-9-(2S-hydroxy-3R-nonyl)adenine. Journal of Medicinal Chemistry. Link

  • MedChemExpress. Adenosine Deaminase Inhibitors & Protocols.Link

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An In-depth Technical Guide to the pKa Values and Ionization of 9H-Purine-9-ethanamine, 6-amino-

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The ionization state of a molecule, dictated by its pKa values, is a cornerstone of its physicochemical profile and a critical determinant of its behavior in biological systems. This guide provides a comprehensive examination of the acid-base properties of 9H-Purine-9-ethanamine, 6-amino-, an analogue of the vital nucleobase adenine. A deep understanding of its ionization is paramount for predicting its absorption, distribution, metabolism, and excretion (ADMET) properties, as well as its interaction with therapeutic targets. This document synthesizes theoretical principles, details robust experimental and computational methodologies for pKa determination, and explores the profound implications of protonation states in the context of drug discovery and development.

Introduction: The Imperative of Understanding Molecular Ionization in Drug Design

In the realm of medicinal chemistry, the journey of a drug candidate from a promising lead to a therapeutic reality is paved with a detailed understanding of its fundamental chemical properties. Among these, the acid dissociation constant (pKa) stands out for its profound influence on a molecule's pharmacokinetic and pharmacodynamic profile. For 9H-Purine-9-ethanamine, 6-amino-, a molecule bearing the crucial adenine scaffold, the propensity to exist in various protonation states at physiological pH governs its aqueous solubility, its ability to traverse cellular membranes, and the nature of its binding to biological macromolecules. The introduction of an ethylamine substituent at the N9 position of the purine ring, while seemingly minor, can induce subtle yet significant alterations in the electronic landscape of the molecule, thereby modulating its basicity relative to endogenous purines. Consequently, the precise characterization of its pKa values is not merely an academic pursuit but a foundational step in the rational design of novel therapeutics.

Theoretical Underpinnings of Purine Ionization

The intricate structure of 9H-Purine-9-ethanamine, 6-amino- presents multiple potential sites for protonation: the nitrogen atoms of the purine bicyclic system (N1, N3, and N7) and the exocyclic primary amine of the 6-amino group. The inherent basicity of these sites is a function of the electron density distribution across the aromatic purine core, which is significantly influenced by the electron-donating character of the 6-amino substituent.

  • Primary Protonation Loci: For adenine and its N9-substituted derivatives, the N1 position is widely recognized as the most basic and, therefore, the primary site of the first protonation. The second protonation event, which occurs at a much lower pH, is generally less favored and can involve the N7 or N3 atoms.

  • Influence of the N9-Ethanamine Substituent: The ethylamine group at the N9 position is expected to exert a modest electron-donating inductive effect, which would slightly increase the basicity of the ring nitrogens compared to unsubstituted adenine. However, this effect is generally less pronounced than the electronic contributions from substituents directly on the purine ring.

  • Ionization Equilibria: The protonation of 9H-Purine-9-ethanamine, 6-amino- can be described by the following equilibria:

    L ⇌ HL⁺ ⇌ H₂L²⁺

    where 'L' represents the neutral molecule. Each step in this equilibrium is defined by a distinct pKa value, which corresponds to the pH at which the concentrations of the conjugate acid and base forms are equal.

A Comparative Analysis of pKa Values: Adenine and its N9-Substituted Analogues

CompoundpKa₁ (Ring Protonation)pKa₂ (Amine Protonation)Primary Ring Protonation SiteReference(s)
Adenine~4.15~9.8N1[1]
9-Methyladenine~4.0-N1[2]
Adenosine~3.5-N1
9H-Purine-9-ethanamine, 6-amino- (Predicted) ~4.0 - 4.2 ~9.5 - 10.5 N1

Table 1: Comparative pKa values of adenine and related compounds. The values for 9H-Purine-9-ethanamine, 6-amino- are predictive.

The pKa of the purine ring (pKa₁) is anticipated to be very close to that of adenine and 9-methyladenine. The pKa of the terminal amino group of the ethylamine substituent (pKa₂) is expected to be in the typical range for primary alkylamines.

Methodologies for pKa Determination: A Practical Guide

The empirical determination of pKa values is crucial for validating computational predictions and providing the accuracy required for drug development.

UV-Visible Spectrophotometric Titration

This technique capitalizes on the alteration of a molecule's chromophore upon protonation, which results in a measurable shift in its UV-Vis absorption spectrum.

Caption: A streamlined workflow for determining pKa values using UV-Vis spectrophotometry.

  • Preparation of Solutions: A stock solution of 9H-Purine-9-ethanamine, 6-amino- is prepared in a suitable solvent (e.g., water or DMSO). A series of buffers spanning a broad pH range (e.g., from pH 2 to 12) are also prepared.

  • Sample Preparation for Measurement: A constant volume of the stock solution is added to each buffer to achieve a final concentration that provides an optimal absorbance reading (typically in the low micromolar range).

  • Spectroscopic Measurement: The UV-Vis spectrum of each sample is recorded against a corresponding buffer blank.

  • Data Analysis: The absorbance at a wavelength that exhibits a significant change with pH is plotted against the pH. The resulting data is fitted to a sigmoidal curve, and the pKa is determined as the pH at the midpoint of the curve.

Potentiometric Titration

This classical and highly accurate method involves monitoring the pH of a solution of the analyte as a standardized titrant (a strong acid or base) is incrementally added.

G cluster_setup Experimental Setup cluster_titration Titration Procedure cluster_analysis Data Interpretation analyte Solution of 9H-Purine-9-ethanamine, 6-amino- electrode Calibrated pH electrode analyte->electrode burette Burette containing standardized titrant burette->analyte stirrer Magnetic stirrer stirrer->analyte add_titrant Incremental addition of titrant record_pH Record pH after each addition add_titrant->record_pH record_pH->add_titrant plot_data Plot pH vs. volume of titrant record_pH->plot_data identify_endpoints Determine equivalence points plot_data->identify_endpoints calculate_pKa pKa is the pH at the half-equivalence point identify_endpoints->calculate_pKa

Caption: The systematic process of pKa determination via potentiometric titration.

  • Sample Preparation: A precisely weighed quantity of the compound is dissolved in a known volume of deionized water.

  • Titration Procedure: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH). The pH of the solution is monitored continuously using a calibrated pH electrode.

  • Data Analysis: A titration curve is generated by plotting the measured pH as a function of the volume of titrant added. The pKa values are determined from the pH at the half-equivalence points of the titration.

In Silico pKa Prediction: A Computational Approach

Computational methods offer a valuable tool for estimating pKa values, especially in the early phases of drug discovery where rapid screening of many compounds is necessary.

  • Quantum Mechanical (QM) Approaches: Methods such as Density Functional Theory (DFT) can provide highly accurate pKa predictions by calculating the free energy of the ionization reaction.[3] These methods are computationally demanding but offer a high degree of accuracy.

  • Empirical and QSAR-based Methods: Software packages utilize extensive databases of experimental pKa values to predict the pKa of new molecules based on structural similarity and quantitative structure-activity relationships (QSAR). These methods are rapid but may have reduced accuracy for novel chemical scaffolds.

The Impact of Ionization on Drug Development

The pKa values of 9H-Purine-9-ethanamine, 6-amino- are not just numbers; they are predictors of its behavior in a biological milieu.

  • Aqueous Solubility: The protonated, charged forms of the molecule will exhibit significantly higher solubility in aqueous environments, such as the cytoplasm and blood plasma, which is crucial for drug delivery and formulation.

  • Membrane Permeability: The neutral, uncharged form of the molecule is more lipophilic and will more readily cross biological membranes like the intestinal epithelium and the blood-brain barrier. The pKa values, in concert with the pH of different body compartments, will dictate the balance between the charged and uncharged species and thus influence absorption and distribution.

  • Target Engagement: The ionization state of the molecule is critical for its interaction with the active site of its biological target. Electrostatic interactions, such as salt bridges, are often key components of high-affinity binding.

  • Pharmaceutical Formulation: A thorough knowledge of the pKa values is essential for the development of stable and efficacious drug formulations, including the selection of appropriate salt forms and buffering agents.

Conclusion: A Synthesis of Theory, Experiment, and Application

The ionization behavior of 9H-Purine-9-ethanamine, 6-amino-, as characterized by its pKa values, is a fundamental aspect of its chemical identity with far-reaching implications for its potential as a therapeutic agent. This guide has provided a comprehensive overview of the theoretical principles governing its ionization, detailed experimental and computational methods for pKa determination, and underscored the critical role of this parameter in drug development. A synergistic approach that combines predictive computational modeling with rigorous experimental validation will provide the most complete and actionable understanding of this molecule's acid-base chemistry, thereby enabling more informed and successful drug design and development efforts.

References

  • Thapa, B., & Schlegel, H. B. (2022). Calculations of pKa Values for a Series of Naturally Occurring Modified Nucleobases. The Journal of Physical Chemistry B, 126(9), 1965-1975.
  • Topol, I. A., Tawa, G. J., Burt, S. K., & Rashin, A. A. (1999). Calculation of pKa Values of Nucleobases and the Guanine Oxidation Products Guanidinohydantoin and Spiroiminodihydantoin using Density Functional Theory and a Polarizable Continuum Model. The Journal of Physical Chemistry A, 103(49), 11075-11085.
  • Verdolino, V., et al. (2021). New Insights about Equilibrium Constants, pKa, of Purine Nitrogenous Bases: The Case of Adenine and Guanine. A UV-Vis Spectrophotometric and Theoretical Study. SciELO México.

Sources

Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the N9-Alkylation of Adenine with 2-Chloroethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed protocol and scientific rationale for the regioselective N9-alkylation of adenine to synthesize 9-(2-aminoethyl)adenine. N9-substituted purine analogs are a cornerstone in the development of therapeutics, including antiviral and anticancer agents.[1][2] This guide is designed for researchers in medicinal chemistry and drug development, offering in-depth explanations of the reaction mechanism, a step-by-step experimental procedure, purification techniques, and methods for analytical validation.

Scientific Foundation: Mechanism and Regioselectivity

The synthesis of 9-(2-aminoethyl)adenine from adenine and 2-chloroethylamine is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. Understanding the underlying principles is critical for optimizing the reaction and achieving the desired product with high purity.

The SN2 Reaction Pathway

The core of this synthesis involves the adenine molecule acting as a nucleophile, attacking the electrophilic carbon on 2-chloroethylamine, which bears a good leaving group (chloride). The reaction proceeds through a single, concerted step where the nucleophile attacks as the leaving group departs.[3]

The Critical Role of the Base: Generating the Nucleophile

Adenine itself is a weak nucleophile. To enhance its reactivity, a base is used to deprotonate the imidazole nitrogen (N9), creating a much more potent nucleophilic adeninate anion. Mineral carbonates, such as potassium carbonate (K₂CO₃), are frequently employed for this activation, offering a good balance of reactivity and handling safety.[3] The use of a strong base in a polar aprotic solvent is key to favoring the formation of the N9 and N7 isomers over N3 substitution, which is more common in neutral media.[3]

Achieving N9 Regioselectivity

A significant challenge in purine alkylation is controlling the site of substitution, as adenine has multiple nucleophilic nitrogen atoms (N1, N3, N7, N9, and the exocyclic N6-amino group). The preferential formation of the N9-alkylated product is governed by a combination of thermodynamic and kinetic factors.

  • Thermodynamic Stability: The N9-substituted tautomer is generally the most thermodynamically stable product, making it the favored outcome under equilibrium conditions.

  • Solvent Effects: The choice of solvent is paramount. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are ideal for SN2 reactions.[3][4] They effectively solvate the cation of the base (e.g., K⁺) while poorly solvating the adeninate anion, leaving it highly reactive and accessible for nucleophilic attack.[3] In these nonpolar environments, N9 substitution is more probable.[3]

  • Steric Hindrance: While N7 is also a potential site for alkylation, the N9 position is often sterically more accessible, further favoring its substitution.[5] The interplay between enthalpy and entropy in the transition state ultimately guides the formation of the major N9 product.[2][4]

The overall reaction scheme is illustrated below.

Adenine Adenine Product 9-(2-aminoethyl)adenine Adenine->Product Sₙ2 Reaction Chloroethylamine 2-Chloroethylamine HCl Chloroethylamine->Product Base K₂CO₃ (Base) in DMF Base->Adenine Deprotonation

Figure 1: General reaction scheme for the N9-alkylation of adenine.

Experimental Protocol: Synthesis of 9-(2-aminoethyl)adenine

This protocol details a reliable method for the synthesis, purification, and characterization of the target compound.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molar Eq.AmountNotes
AdenineC₅H₅N₅135.131.01.35 g---
2-Chloroethylamine HClC₂H₇Cl₂N115.991.21.39 gVesicant, handle with care.
Potassium CarbonateK₂CO₃138.213.04.15 gAnhydrous, finely powdered.
N,N-DimethylformamideC₃H₇NO73.09---40 mLAnhydrous. Reproductive toxin.

Equipment: 100 mL round-bottom flask, magnetic stirrer and stir bar, condenser, heating mantle with temperature control, nitrogen/argon inlet, standard glassware for workup, rotary evaporator, and a column chromatography setup.

Step-by-Step Procedure

G cluster_prep Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Work-up & Purification cluster_analysis Validation A 1. Add adenine, K₂CO₃, and anhydrous DMF to flask. B 2. Flush with N₂/Ar and stir for 30 min at RT. A->B Activation C 3. Add 2-chloroethylamine HCl in one portion. B->C D 4. Stir at 60°C for 16-24 hours. C->D E 5. Monitor by TLC (DCM:MeOH 9:1 with NH₄OH). D->E F 6. Cool to RT, filter off salts. E->F G 7. Evaporate DMF under high vacuum. F->G H 8. Purify residue by silica gel column chromatography. G->H I 9. Characterize by ¹H NMR, ¹³C NMR, and Mass Spec. H->I

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Recrystallization Solvents for 6-amino-9H-purine-9-ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 6-amino-9H-purine-9-ethanamine. As Senior Application Scientists, we have compiled this resource to provide you with in-depth, field-proven insights into optimizing the recrystallization process for this specific molecule. This guide moves beyond simple step-by-step instructions to explain the underlying scientific principles, empowering you to troubleshoot effectively and achieve the highest purity for your compound.

Section 1: Understanding the Molecule: Predicted Physicochemical Properties

6-amino-9H-purine-9-ethanamine, an analogue of adenine, possesses a unique combination of functional groups that dictates its solubility and crystallization behavior. The purine core provides aromaticity and multiple hydrogen bond donors and acceptors, while the ethylamine side chain at the N9 position introduces a flexible, polar, and basic functional group. Understanding these features is the cornerstone of rational solvent selection.

Based on its structure and data from related purine compounds[1][2], we can predict its key properties:

PropertyPredicted Value / CharacteristicRationale & Implication for Recrystallization
Molecular Formula C7H10N6---
Polarity HighThe purine ring system and the primary amine groups make the molecule very polar. This suggests that polar solvents will be required for dissolution.
Hydrogen Bonding Extensive (donor and acceptor)The presence of multiple -NH2 and ring nitrogen atoms allows for strong intermolecular hydrogen bonds, leading to a stable crystal lattice. A suitable solvent must effectively disrupt these bonds at high temperatures.
Acidity/Basicity Amphoteric, with a dominant basic characterThe free amino groups make the compound basic. Solubility is expected to be significantly enhanced in acidic aqueous solutions (e.g., dilute HCl, acetic acid) due to salt formation.[3]
Melting Point HighStrong intermolecular forces suggest a high melting point, likely decomposing at a high temperature similar to adenine (>300 °C).[2] This high thermal stability is advantageous, allowing for the use of high-boiling point solvents.

Section 2: The Core Principle of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent.[4][5] The fundamental principle is that most solids are more soluble in a hot solvent than in a cold one.[5][6] By dissolving the impure solid in a minimal amount of hot solvent to create a saturated solution, and then allowing it to cool slowly, the compound of interest will crystallize out, leaving the impurities behind in the solution (the mother liquor).[4]

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_final Final Steps Start Crude Solid SelectSolvent Select Solvent System Start->SelectSolvent Dissolve Dissolve in Minimum Hot Solvent SelectSolvent->Dissolve HotFilter Hot Gravity Filtration (if insoluble impurities exist) Dissolve->HotFilter optional Cool Slow Cooling (Induces Crystallization) Dissolve->Cool HotFilter->Cool ColdFilter Vacuum Filtration (Collect Crystals) Cool->ColdFilter Wash Wash with Cold Solvent ColdFilter->Wash Dry Dry Crystals Wash->Dry End Pure Crystalline Product Dry->End

Caption: General workflow for the purification of a solid compound via recrystallization.

Section 3: Frequently Asked Questions - Solvent Selection

Q1: What are the characteristics of an ideal recrystallization solvent for 6-amino-9H-purine-9-ethanamine?

An ideal solvent must satisfy several criteria, grounded in the principles of solubility and practical handling:

  • High Solubility at High Temperature: The solvent must completely dissolve the compound when hot (typically near its boiling point).

  • Low Solubility at Low Temperature: The compound should be sparingly soluble or insoluble in the solvent at room temperature or below to ensure maximum recovery of the purified crystals.[5]

  • Does Not React with the Compound: The solvent must be chemically inert to avoid product degradation.[6]

  • Appropriate Boiling Point: The boiling point should be high enough to provide a sufficient temperature gradient for solubility but low enough to be easily removed from the crystals during drying. It should also be lower than the melting point of the compound to prevent "oiling out".[7]

  • Volatile: The solvent should be volatile enough to be easily evaporated from the final crystalline product.[8]

  • Dissolves Impurities Well or Not at All: Ideally, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble (removed by hot filtration).[8]

Q2: Based on its structure, what are good starting solvents for screening?

Given the high polarity of 6-amino-9H-purine-9-ethanamine, polar solvents are the logical starting point. The "like dissolves like" principle is a useful, though not absolute, guide.[9]

  • Excellent Candidates:

    • Water: Highly polar, capable of hydrogen bonding, non-toxic, and inexpensive. Adenine itself shows significantly increased solubility in boiling water compared to cold water, making this a prime candidate.[3]

    • Ethanol/Water Mixtures: The addition of ethanol can modulate the polarity of water, potentially providing a finer-tuned solubility profile.

    • Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent known to dissolve many purine derivatives.[1][10] However, its high boiling point (189 °C) can make it difficult to remove.

    • Formic Acid / Acetic Acid (dilute): Given the basic nature of the compound, acidic solvents can readily dissolve it by forming a salt.[3] Neutralization after dissolution is a potential, though more complex, purification strategy.

  • Less Likely Candidates:

    • Methanol/Ethanol (pure): While polar, they may be too effective as solvents even at room temperature, leading to poor recovery. A preliminary test is still warranted.

    • Acetone, Ethyl Acetate: These are moderately polar and may not be strong enough to dissolve the compound effectively, even when hot.

    • Toluene, Hexane, Diethyl Ether: These non-polar solvents are unlikely to dissolve the compound and are better suited as anti-solvents in a solvent-pair system.

Q3: How do I perform an efficient small-scale solvent screening experiment?

Objective: To identify a suitable solvent or solvent pair for recrystallization by testing the solubility of a small amount of crude product at room temperature and at the solvent's boiling point.

Protocol: Small-Scale Solvent Screening

  • Preparation: Place approximately 20-30 mg of your crude 6-amino-9H-purine-9-ethanamine into several small test tubes.

  • Solvent Addition (Room Temp): To the first test tube, add the first candidate solvent dropwise (e.g., water), swirling after each drop, up to about 0.5 mL. Observe and record the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.[5]

  • Heating: If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath towards the solvent's boiling point. Swirl continuously.

  • Observation (Hot):

    • If the compound dissolves completely, it is a potential candidate solvent. Proceed to step 5.

    • If the compound does not dissolve after adding ~2-3 mL of hot solvent, the solvent is unsuitable on its own.

  • Cooling: Remove the test tube from the heat and allow it to cool slowly to room temperature. Then, place it in an ice-water bath for 10-15 minutes.

  • Record Results: Observe the quantity and quality of the crystals formed. Abundant, well-formed crystals indicate a good solvent.

  • Repeat: Repeat steps 2-6 for each candidate solvent.

Q4: What is a solvent pair and when should I consider using one?

A solvent pair is a mixture of two miscible solvents, one in which the compound is soluble (the "solvent") and another in which it is insoluble (the "anti-solvent" or "co-solvent"). This technique is used when no single solvent has the ideal solubility characteristics.[11]

You should use a solvent pair when:

  • Your compound is highly soluble in one solvent, even when cold.

  • Your compound is insoluble or very poorly soluble in another solvent, even when hot.

Protocol: Selecting a Solvent Pair

  • Dissolve the crude compound in a minimum amount of the hot "good" solvent (e.g., DMSO or hot water).

  • While the solution is still hot, add the "poor" solvent (the anti-solvent, e.g., ethanol or hexane) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation has been reached.

  • Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly, as you would for a single-solvent recrystallization.

Section 4: Troubleshooting Guide

Q1: My compound won't dissolve, even in a large volume of hot solvent. What's wrong?
  • Causality: The solvent may simply not be polar enough to overcome the strong crystal lattice energy of your purine derivative. Alternatively, you may have insoluble inorganic impurities.

  • Solution Path:

    • Confirm Solvent Choice: Ensure you are using a highly polar solvent like water, DMSO, or a dilute acidic solution.

    • Increase Temperature: Make sure you are heating to the solvent's boiling point.

    • Consider an Acidic Solution: The basic amine groups on your molecule will be protonated in a dilute acid (e.g., 1 M HCl or 5% acetic acid), forming a highly soluble salt. You can then filter out any insoluble impurities and carefully neutralize the filtrate to precipitate the purified free base.

    • Switch Solvents: If the above fails, move to a more powerful solvent like DMSO.

Q2: My compound dissolved perfectly, but no crystals have formed after cooling. What should I do?
  • Causality: This is a classic case of either using too much solvent or the solution being supersaturated.[12] In a supersaturated state, the molecules have not yet formed the initial seed crystal (a process called nucleation) required for crystal growth.[13][14]

  • Solution Path:

    • Induce Nucleation:

      • Scratching: Gently scratch the inside surface of the flask with a glass rod just below the surface of the solution. The microscopic rough edges provide a nucleation point for crystals to form.[9]

      • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for further crystal growth.[14][15]

    • Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent.[12] Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of your compound, and then attempt to cool it again.

    • Cool Further: Ensure the solution has been thoroughly chilled in an ice-salt bath, which can achieve temperatures below 0 °C.

Q3: My compound separated as an oily liquid instead of crystals. How do I fix this?
  • Causality: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its own melting point.[7][16] It can also happen if the concentration of the solute is too high or if the solution cools too rapidly. Impurities can also suppress crystallization in favor of oiling out.

  • Solution Path:

    • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent (10-20% more volume) to lower the saturation point.

    • Slow Down Cooling: Allow the flask to cool much more slowly. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature overnight. Slow cooling is critical for forming large, pure crystals.[7]

    • Change Solvents: If the problem persists, the boiling point of your solvent may be too high. Select a solvent with a lower boiling point. Alternatively, try a solvent pair.

Troubleshooting_Tree StartNode Problem Encountered QuestionNode1 Used too much solvent? StartNode->QuestionNode1 No Crystals Formed QuestionNode2 Cooling too fast? StartNode->QuestionNode2 Compound Oiled Out QuestionNode3 Using a polar solvent? StartNode->QuestionNode3 Compound Won't Dissolve QuestionNode QuestionNode ActionNode ActionNode EndNode EndNode ActionNode1_1 Boil off some solvent QuestionNode1->ActionNode1_1 Yes ActionNode1_2 Induce Nucleation: - Scratch flask - Add seed crystal QuestionNode1->ActionNode1_2 No ActionNode2_1 Re-heat to dissolve oil, add more solvent, cool very slowly QuestionNode2->ActionNode2_1 Yes QuestionNode2_2 Solvent BP > Compound MP? QuestionNode2->QuestionNode2_2 No ActionNode3_1 Switch to Water or DMSO QuestionNode3->ActionNode3_1 No ActionNode3_2 Try dissolving in dilute aqueous acid QuestionNode3->ActionNode3_2 Yes EndNode1 Crystals Form ActionNode1_1->EndNode1 Retry Cooling ActionNode1_2->EndNode1 EndNode2 Crystals Form ActionNode2_1->EndNode2 Problem Solved ActionNode2_2 Choose a lower boiling point solvent QuestionNode2_2->ActionNode2_2 Yes ActionNode2_2->EndNode2 EndNode3 Compound Dissolves ActionNode3_1->EndNode3 Problem Solved ActionNode3_2->EndNode3

Caption: A decision-making workflow for common recrystallization troubleshooting scenarios.

Section 5: References

  • Quora. (2017). What is the principle of crystallization?[Link]

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide. [Link]

  • Process Engineering Laboratory II. (n.d.). Crystallization. [Link]

  • Aakash. (n.d.). Crystallization: Definition, Principle, Demonstration & Application. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Crystallization. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Solubility of Things. (n.d.). Adenine. [Link]

  • JoVE. (2025). Crystal Growth: Principles of Crystallization. [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. [Link]

  • Solubility of Things. (n.d.). Adenine. [Link]

  • Wired Chemist. (n.d.). Recrystallization. [Link]

  • ResearchGate. (2017). Where can I find the solubility of adenin in organic solvents?[Link]

  • Unknown. (n.d.). recrystallization.pdf. [Link]

  • Unknown. (n.d.). Recrystallization. [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. [Link]

  • Wikipedia. (n.d.). Adenine. [Link]

  • Reddit. (2024). Recrystallization Issues. [Link]

Sources

Technical Support Center: Troubleshooting Boc-Protection of 9-Aminoethyladenine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Boc-protection failures on 9-aminoethyladenine exocyclic amines. Audience: Researchers, PNA Chemists, and Drug Development Scientists.[1][2] Scope: This guide addresses the specific challenges of protecting the


-exocyclic amine of 9-aminoethyladenine (9-AEA), a critical monomer for Peptide Nucleic Acid (PNA) synthesis.

Introduction: The "Brick Dust" Challenge

If you are working with 9-aminoethyladenine, you are likely encountering one of three critical failures:

  • Insolubility: The starting material refuses to dissolve in DCM or THF.

  • Regioselectivity Loss: You intended to protect the exocyclic amine (

    
    ) but protected the aliphatic backbone amine (
    
    
    
    -ethyl) instead—or you obtained a messy mixture.
  • Bis-Boc Formation: You pushed the reaction hard to get the

    
    -Boc, but ended up with the 
    
    
    
    -di-Boc species.

This guide treats 9-aminoethyladenine not just as a generic amine, but as a zwitterionic purine derivative with distinct nucleophilic tiers.

Module 1: Solubility & Reaction Setup

The Problem: 9-aminoethyladenine is highly polar and often zwitterionic. Standard protocols using Dichloromethane (DCM) or Tetrahydrofuran (THF) often result in a suspension that fails to react ("Brick Dust" effect).

Troubleshooting Guide
Symptom Root Cause Corrective Action
Suspension in DCM/THF High lattice energy of the purine stack; zwitterionic character.Switch Solvent: Use anhydrous DMF or DMSO . These are required to break the intermolecular H-bonds.
Reaction Stalls < 50% Protonation of the amine by acidic byproducts (if using free acid form).Add Base: Use DIPEA (Diisopropylethylamine) or TEA (Triethylamine) to solubilize the zwitterion and activate the amine.
Gel formation H-bonding network formation at high concentrations.Dilute & Heat: Lower concentration to 0.1 M and gently heat to 40°C to initiate dissolution before adding Boc

O.
Q&A: Solvent Removal

Q: If I use DMF/DMSO, how do I get rid of it without rotting my product on a high-vac line? A: Do not distill DMSO off if possible. Instead, use the "Crash-Out" method :

  • Pour the reaction mixture into a large excess of ice-cold water (for hydrophobic products) or Diethyl Ether/Hexane (if the product is an oil).

  • The Boc-protected PNA monomer often precipitates as a white solid.

  • Filter and wash thoroughly with water to remove traces of DMF/DMSO.

Module 2: Regioselectivity (Aliphatic vs. Aromatic)

The Science: 9-aminoethyladenine has two distinct amines:

  • Aliphatic Amine (Side Chain):

    
    . Highly nucleophilic. Reacts kinetically first.
    
  • Aromatic Amine (Exocyclic

    
    ): 
    
    
    
    . Poor nucleophile. Delocalized lone pair. Requires forcing conditions.

The Protocol: You cannot selectively protect the


-aromatic amine while leaving the aliphatic amine free using only Boc

O. The aliphatic amine will react first.
Workflow Visualization: The Selectivity Ladder

Regioselectivity Start Start: 9-Aminoethyladenine Reagent Add 1.0 eq Boc2O Start->Reagent Standard Conditions PathA Kinetic Product (Aliphatic N-Boc) Reagent->PathA Fast Reaction PathB Add Excess Boc2O + DMAP PathA->PathB Forcing Conditions BisBoc Thermodynamic Product (N6-Bis-Boc + Aliphatic Boc) PathB->BisBoc N6-Acylation

Caption: Kinetic preference dictates aliphatic protection first. Aromatic protection requires catalysis (DMAP).

Q&A: Achieving N6-Selectivity

Q: I need the exocyclic


-Boc, but I need to couple the aliphatic amine to the backbone. How do I do this? 
A:  You are attempting an "Orthogonal Protection" strategy. You cannot do this in one step with Boc alone.
  • Step 1: Protect the aliphatic amine with a temporary group (e.g., Fmoc or Cbz).

  • Step 2: Protect the

    
    -position with Boc (using DMAP/Boc
    
    
    
    O).
  • Step 3: Selectively deprotect the aliphatic amine (e.g., Piperidine for Fmoc or Hydrogenation for Cbz).

  • Result: Free aliphatic amine, Boc-protected base.

Module 3: The "Bis-Boc" Trap & Hydrolysis

The Problem: When trying to protect the


-position, researchers often add DMAP (4-Dimethylaminopyridine) and excess Boc

O. This leads to the formation of the

-bis(tert-butoxycarbonyl)
derivative. This species is unstable and sterically bulky.
The Solution: The "Bis-Boc to Mono-Boc" Protocol

It is often chemically cleaner to drive the reaction all the way to the Bis-Boc species and then selectively hydrolyze back to the Mono-Boc.

Protocol:

  • Bis-Protection: React substrate with 3.0 eq. Boc

    
    O and 0.1 eq.[3] DMAP in THF/DMF. Monitor TLC for the disappearance of the mono-Boc intermediate.
    
  • Workup: Isolate the crude Bis-Boc material.

  • Selective Hydrolysis: Dissolve crude in MeOH and add saturated aqueous

    
     (or dilute NaOH). Stir at RT.
    
  • Mechanism: The steric crowding of the Bis-Boc group makes one Boc group highly labile to base hydrolysis, while the second Boc group (now Mono-Boc) is stable due to hydrogen bonding with the

    
     imidazole nitrogen.
    
Quantitative Comparison: Base Choice
Reagent SystemTargetTypical YieldRisk Factor
Boc

O / TEA
Aliphatic Amine>90%Low. Stops at aliphatic protection.
Boc

O / DMAP (0.1 eq)

-Aromatic
60-80%Moderate. Forms Bis-Boc mixture.
Boc

O / NaH

-Aromatic
>85%High.[3] Can alkylate other nitrogens if not careful.
Workflow Visualization: Bis-Boc Hydrolysis

BisBocHydrolysis Substrate Mono-Boc Intermediate BisBoc Bis-Boc Species (Unstable) Substrate->BisBoc +Boc2O / DMAP Hydrolysis Aq. NaHCO3 / MeOH BisBoc->Hydrolysis Steric Relief Final Target: N6-Mono-Boc Hydrolysis->Final Selective Cleavage

Caption: The "Over-protect then Deprotect" strategy ensures high purity of the N6-Mono-Boc species.

References

  • Nielsen, P. E., Egholm, M., Berg, R. H., & Buchardt, O. (1991). Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide. Science. Link

    • Context: Foundational text on PNA synthesis and backbone handling.
  • Thomson, S. A., Josey, J. A., Cadilla, R., et al. (1995). Fmoc Mediated Synthesis of Peptide Nucleic Acids.[4] Tetrahedron. Link

    • Context: Details the orthogonal protection strategies required for Adenine ( ) and the backbone.
  • Knudsen, H., et al. (1996). Coupling of N-Boc-protected PNA monomers. Nucleic Acids Research.[5] Link

    • Context: Specific protocols for handling Boc-protected nucleobases in PNA assembly.
  • BenchChem Technical Support. (2025). Troubleshooting Incomplete Boc Protection of Amines.Link

    • Context: General troubleshooting for amine nucleophilicity and solubility issues.

Sources

Preventing oxidation of 9H-Purine-9-ethanamine, 6-amino- during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Storage Guide Compound: 9H-Purine-9-ethanamine, 6-amino- (also known as 9-(2-Aminoethyl)adenine) Document ID: TS-PUR-09-OX Version: 2.4 (Current)

Introduction: The "Achilles' Heel" of Your Molecule

As a Senior Application Scientist, I often see researchers treat 9-(2-aminoethyl)adenine simply as a "purine derivative," assuming it shares the robust stability of pure adenine. This is a critical error.

While the purine core (adenine) is aromatic and relatively stable, the ethylamine side chain at the N9 position introduces a primary aliphatic amine (


). This aliphatic amine is chemically distinct from the aromatic amine on the ring (N6). It is the "Achilles' heel" of this molecule—highly susceptible to oxidative deamination, carbamate formation (reacting with atmospheric 

), and hygroscopic degradation.

This guide provides the protocols necessary to arrest these degradation pathways.

Module 1: The Science of Degradation

To prevent degradation, you must understand the enemy. This compound faces three simultaneous threats when exposed to ambient conditions:

  • Oxidative Deamination (Yellowing): The primary aliphatic amine is prone to radical-initiated oxidation, leading to the formation of imines and eventually aldehydes (releasing ammonia). This process often yields colored oligomers (yellow/brown).

  • Carbamate Formation (Crusting/Stickiness): Primary amines are nucleophilic. They react rapidly with atmospheric carbon dioxide (

    
    ) to form carbamate salts. This transforms your free-flowing powder into a sticky, gum-like solid that is difficult to dissolve.
    
  • Hygroscopicity: The polar amine tail attracts moisture.[1] Water acts as a catalyst for both oxidation and hydrolysis.

Visualizing the Threat

The following diagram illustrates the "Vicious Cycle" of amine degradation.

DegradationCycle Compound 9-(2-Aminoethyl)adenine (Pristine Powder) Air Exposure to Air (O2 + CO2 + H2O) Compound->Air Storage Leak Carbamate Carbamate Formation (Reaction with CO2) Air->Carbamate Moisture Hygroscopic Absorption (Water uptake) Air->Moisture Oxidation Oxidative Deamination (Radical attack on -NH2) Air->Oxidation Carbamate->Compound Reversible (Acid/Heat) Moisture->Carbamate Catalyzes Moisture->Oxidation Accelerates Imine Imine Intermediate Oxidation->Imine Aldehyde Aldehyde + Ammonia Imine->Aldehyde Hydrolysis Oligomers Colored Oligomers (Yellow/Brown Impurities) Aldehyde->Oligomers Polymerization

Figure 1: The degradation cascade showing how moisture and air act synergistically to degrade the aliphatic amine tail.

Module 2: The "Fortress" Storage Protocol

This protocol is non-negotiable for long-term stability (>1 month).

Step-by-Step SOP
ParameterSpecificationScientific Rationale
Container Amber Glass Vial (Borosilicate)Blocks UV light which catalyzes radical formation. Glass prevents gas permeability (unlike plastics).
Atmosphere Argon (Ar) OverlayArgon is heavier than air and creates a "blanket" over the powder. Nitrogen (

) is lighter and mixes with air more easily when the vial is opened.
Desiccant Silica Gel or

(External)
Place the vial inside a secondary jar containing desiccant. Do not mix desiccant directly with the product.
Temperature -20°C Arrhenius equation dictates that lowering temp reduces reaction rates. -20°C effectively pauses oxidation.
Seal Parafilm + Screw CapTeflon-lined caps are preferred. Parafilm prevents moisture ingress through the thread gap.
The "Argon Blanket" Technique (Critical Step)
  • Open the vial only when necessary.

  • Before closing, insert a pipette tip connected to an Argon line/balloon into the vial (do not touch the powder).

  • Flow Argon gently for 10–15 seconds to displace the air.

  • Cap immediately while the Argon is still flowing (if possible) or immediately after removing the tip.

  • Seal with Parafilm.

Module 3: Troubleshooting & FAQs

Q1: My powder has turned from white to a faint yellow. Is it ruined?

  • Diagnosis: This indicates early-stage oxidation (N-oxide or imine formation).

  • Action: Check purity via LC-MS. If purity is >95%, you can likely still use it, but expect a slight decrease in effective concentration.

  • Remedy: For critical assays, repurify via recrystallization (usually from Ethanol/Water) or discard.

Q2: The substance has become sticky or formed a "gum" at the bottom of the vial.

  • Diagnosis: This is classic Carbamate Formation . The aliphatic amine has reacted with

    
     and moisture.[1]
    
  • Action: This is often reversible.

  • Protocol: Dissolve the gum in a slightly acidic buffer or solvent (if compatible with your downstream application). The acid protonates the amine, releasing the

    
    . Alternatively, vacuum drying over 
    
    
    
    for 24 hours may revert the hygroscopic water absorption.

Q3: Can I store it as a stock solution to prevent this?

  • Answer: Yes, but solvent choice is critical.

  • Do NOT use: Water or Methanol (protic solvents promote proton exchange and potential hydrolysis over long periods).

  • DO use: Anhydrous DMSO or DMF .

  • Condition: Store aliquots at -80°C. Do not freeze-thaw more than once. The solution must be degassed (sparged with Argon) before freezing.

Module 4: Decision Tree for Handling

Use this logic flow to determine the status of your current batch.

DecisionTree Start Inspect Sample Color Color Check Start->Color Texture Texture Check Start->Texture White White/Off-White Color->White Yellow Yellow/Brown Color->Yellow Powder Free-Flowing Texture->Powder Sticky Sticky/Clumped Texture->Sticky White->Powder Action2 Fail: Check LC-MS Recrystallize if >90% Yellow->Action2 Action1 Pass: Use Immediately or Store under Ar Powder->Action1 Action3 Warning: Vacuum Dry Remove CO2/H2O Sticky->Action3

Figure 2: Operational decision tree for assessing compound viability.

References

  • BenchChem Technical Support. (2025).[1][2] Preventing degradation of Cyclononanamine during storage.[1][3] (General principles of primary amine storage).

  • National Institutes of Health (NIH). (2023). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines. Molecules 28(2):471.[4] (Mechanism of aliphatic amine oxidation).

  • Cayman Chemical. (2022).[5] Adenine (hemisulfate) Product Information & Storage.[3][5][6][7] (Baseline stability for adenine core).

  • Sigma-Aldrich. (2025). Safety Data Sheet: Adenine. (Handling and incompatibility data).

Sources

Technical Support Center: Separation of Mono- and Di-Alkylated Adenine Byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical separation of alkylated adenine byproducts. This guide is designed for researchers, chromatographers, and drug development professionals who encounter the challenge of resolving and quantifying structurally similar mono- and di-alkylated adenine isomers. These species often arise as metabolic byproducts or DNA adducts from exposure to alkylating agents, and their accurate measurement is critical for toxicology, pharmacology, and drug safety studies.[1][2]

This resource provides in-depth troubleshooting guides for common issues encountered during HPLC and LC-MS analysis, a comprehensive FAQ section, and detailed experimental protocols to serve as a validated starting point for your method development.

Part 1: Troubleshooting Guide

The primary challenge in this analysis is the subtle structural difference between mono- and di-alkylated isomers, which often results in co-elution or poor chromatographic resolution.[3] This guide addresses the most frequent problems and provides systematic solutions grounded in chromatographic theory.

Issue 1: Poor Resolution & Peak Co-elution

This is the most common and critical issue. When peaks overlap, accurate quantification is impossible. Poor resolution is a function of insufficient column efficiency, selectivity, or retention.

Potential Cause 1: Suboptimal Stationary Phase Chemistry

  • Explanation: Standard C18 (octadecylsilane) columns separate primarily based on hydrophobicity. Mono- and di-alkylated adenines can have very similar hydrophobicities, leading to minimal separation. The addition of a second alkyl group may not sufficiently alter the molecule's interaction with the C18 stationary phase.

  • Solution: Change the separation mechanism by employing a stationary phase with alternative chemistry.

    • Pentafluorophenyl (PFP) Columns: This is the recommended first choice for aromatic positional isomers.[4][5][6] PFP phases provide multiple interaction mechanisms beyond hydrophobicity, including π-π interactions, dipole-dipole interactions, and hydrogen bonding, which can effectively differentiate between isomers based on the position of the alkyl groups on the adenine ring.[6][7][8]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): Alkylated adenines are polar compounds. HILIC is specifically designed to retain and separate such molecules.[9][10] The separation mechanism involves partitioning of the analyte between a water-enriched layer on the polar stationary phase and a highly organic mobile phase.[10][11] This offers a completely orthogonal separation mechanism to reversed-phase.[10]

Potential Cause 2: Incorrect Mobile Phase pH

  • Explanation: Adenine has multiple basic nitrogen atoms and is an ionizable compound. The pH of the mobile phase dictates the protonation state of the analyte.[12][13] When the mobile phase pH is close to the pKa of the analyte, the compound exists in a mixture of ionized and non-ionized forms, leading to peak broadening and poor resolution.[13] The charge state of the molecule dramatically affects its polarity and, therefore, its retention in reversed-phase chromatography.[13][14]

  • Solution: Adjust and buffer the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa.[15][16]

    • Low pH (e.g., pH 2.5-3.5): At a low pH, the basic nitrogens on the adenine ring will be fully protonated (cationic). This ensures a single, stable ionic form during chromatography, leading to sharper peaks. Use a buffer like formic acid or ammonium formate.

    • High pH (e.g., pH > 8): At higher pH, the adenine will be in its neutral, free-base form. This increases its hydrophobicity and retention on a C18 column. Ensure you are using a pH-stable column for high-pH work.

Potential Cause 3: Inadequate Mobile Phase Composition or Gradient

  • Explanation: A steep gradient may not provide enough time for the column to resolve closely eluting species. Likewise, the choice of organic modifier can influence selectivity.

  • Solution:

    • Shallow the Gradient: After an initial scouting gradient, decrease the rate of organic solvent increase (%B/min) across the elution window where your isomers appear. This increases the residence time on the column and allows for better separation.

    • Switch Organic Modifier: Acetonitrile and methanol offer different selectivities in reversed-phase HPLC. If you are using acetonitrile, try substituting it with methanol, and vice-versa. Methanol is a protic solvent and can engage in different hydrogen bonding interactions with the analyte compared to the aprotic acetonitrile, potentially altering the elution order and improving resolution.

This diagram outlines a logical workflow for tackling co-elution issues.

G cluster_0 Problem Identification cluster_1 Primary Optimization Steps cluster_2 Selectivity Tools cluster_3 Mobile Phase Modifications cluster_4 Retention & Efficiency Tools cluster_5 Outcome Problem Peak Co-elution or Poor Resolution (Rs < 1.5) Selectivity Adjust Selectivity (α) Problem->Selectivity Focus here first Retention Adjust Retention (k') Problem->Retention Secondary focus Column Change Column Chemistry (e.g., C18 -> PFP or HILIC) Selectivity->Column MobilePhase Modify Mobile Phase Selectivity->MobilePhase Gradient Shallow Gradient Profile Retention->Gradient FlowRate Decrease Flow Rate Retention->FlowRate Success Baseline Resolution (Rs ≥ 1.5) Column->Success pH Adjust & Buffer pH (Control Ionization) MobilePhase->pH Solvent Switch Organic Solvent (ACN <-> MeOH) MobilePhase->Solvent pH->Success Solvent->Success Gradient->Success FlowRate->Success

Caption: Troubleshooting workflow for co-elution.

Issue 2: Low Signal Intensity / Poor Sensitivity

Potential Cause 1: Suboptimal UV Wavelength

  • Explanation: The UV detector response is directly proportional to the molar absorptivity of the analyte at the chosen wavelength. If the wavelength is not set at the absorbance maximum (λmax), the signal will be weak.

  • Solution: Determine the λmax for your alkylated adenine standards. Adenine and its derivatives typically have a strong absorbance around 260 nm.[17] Use a photodiode array (PDA) detector during method development to scan the UV spectrum of your peaks and confirm the optimal wavelength.

Potential Cause 2: Poor Ionization in Mass Spectrometer

  • Explanation: Mass spectrometry, especially electrospray ionization (ESI), is highly dependent on the ability to form gas-phase ions. The mobile phase composition significantly impacts this process.

  • Solution:

    • Use Volatile Buffers: Ensure your mobile phase contains a volatile acid like formic acid (typically 0.1%). This aids in protonation and is compatible with MS. Non-volatile buffers like phosphate will foul the mass spectrometer.

    • Optimize ESI Source Parameters: Systematically optimize parameters such as capillary voltage, gas temperature, gas flow, and nebulizer pressure to maximize the signal for your specific analytes.

    • Leverage HILIC: The high organic content of HILIC mobile phases promotes efficient solvent desolvation in the ESI source, often leading to a significant enhancement in MS signal intensity compared to highly aqueous reversed-phase conditions.[10]

Issue 3: Peak Tailing or Asymmetry

Potential Cause 1: Secondary Silanol Interactions

  • Explanation: The basic nitrogen atoms on the adenine ring can interact with acidic, underivatized silanol groups (Si-OH) on the surface of the silica-based stationary phase. This secondary interaction mechanism leads to tailing peaks.

  • Solution:

    • Use a Low pH Mobile Phase: At a low pH (e.g., 2.5-3.5), the surface silanols are protonated and less likely to interact with the protonated basic analytes.[15]

    • Use an End-Capped Column: Modern, high-purity silica columns are "end-capped" to minimize the number of free silanols. Ensure you are using a quality, end-capped column.

    • Add a Competing Base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase to occupy the active silanol sites, but this is often not compatible with mass spectrometry.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best starting column for separating mono- and di-methyladenine?

A: While a modern, end-capped C18 column is a reasonable starting point, a Pentafluorophenyl (PFP) stationary phase is highly recommended.[4][5] PFP columns offer alternative selectivity mechanisms like π-π and dipole-dipole interactions that are particularly effective for separating positional isomers on an aromatic ring system, which is analogous to the adenine core structure.[4][6]

Q2: My isomers are still co-eluting on a PFP column. What should I try next?

A: Your next step should be to systematically optimize the mobile phase. First, ensure your pH is buffered and is at least 1.5-2 units away from the pKa of your analytes.[15][16] Try a mobile phase pH of ~3.0 using 0.1% formic acid. If resolution is still insufficient, make your gradient shallower. For example, if your compounds elute between 30% and 40% B, try running a gradient from 25% to 45% B over a longer period.

Q3: Can I use Hydrophilic Interaction Liquid Chromatography (HILIC) for this separation?

A: Yes, HILIC is an excellent alternative and provides an orthogonal separation mechanism to reversed-phase.[9][18] Since alkylated adenines are polar, they are well-retained and separated on HILIC columns.[10] This mode is also highly compatible with ESI-MS due to the high organic content of the mobile phase.[10]

Q4: How do I confirm the identity of my mono- and di-alkylated peaks?

A: The most definitive method is high-resolution mass spectrometry (HRMS). By obtaining an accurate mass measurement, you can confirm the elemental composition of the compound under each peak. For isomers, which have the same mass, tandem mass spectrometry (MS/MS) is required. The fragmentation patterns of positional isomers will differ, allowing for unambiguous identification.[2][19][20]

Q5: My peaks are very broad. What are the most likely causes?

A: The most common causes for broad peaks with these compounds are:

  • Uncontrolled pH: The mobile phase pH is too close to the analyte pKa, causing a mix of ionized and non-ionized forms. Ensure your mobile phase is adequately buffered.[13]

  • Column Overload: Injecting too much sample mass onto the column. Try diluting your sample 10-fold.

  • Extra-Column Dispersion: Using tubing with an unnecessarily large internal diameter or having a large flow cell volume can cause peak broadening. Ensure your system is optimized for high-efficiency separations.

Part 3: Experimental Protocols

These protocols are intended as robust starting points. Further optimization will likely be required for your specific analytes and matrix.

Protocol 1: HPLC-UV Method Using a PFP Column

This method is designed for high-resolution separation suitable for UV-based quantification.

ParameterSettingRationale
Column PFP Stationary Phase (e.g., Agilent Poroshell 120 PFP), 2.7 µm, 3.0 x 100 mmProvides alternative selectivity for positional isomers.[4][5] Superficially porous particles offer high efficiency.
Mobile Phase A 0.1% Formic Acid in WaterVolatile acidifier for good peak shape and MS compatibility. Sets pH ~2.7.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier.
Gradient 5% B to 50% B over 15 minutesA good starting scouting gradient. This should be shallowed once the approximate elution time is known.
Flow Rate 0.4 mL/minAppropriate for a 3.0 mm ID column.
Column Temp. 40 °CReduces mobile phase viscosity and can improve peak shape and efficiency.
Injection Vol. 2 µLSmall volume to prevent column overload.
UV Detector DAD: 260 nm, BW: 8 nm. Reference: 360 nm, BW: 100 nm260 nm is a typical absorbance maximum for adenine derivatives.[17] A DAD allows for peak purity assessment.
Protocol 2: LC-MS/MS Method Using HILIC

This method is optimized for high-sensitivity detection and confirmation by mass spectrometry.

ParameterSettingRationale
Column HILIC Stationary Phase (e.g., Waters Acquity BEH Amide), 1.7 µm, 2.1 x 100 mmExcellent retention for polar analytes like adenine derivatives.
Mobile Phase A 10 mM Ammonium Formate, 0.1% Formic Acid in 95:5 Acetonitrile:WaterHigh organic content for HILIC retention. Buffered aqueous component maintains pH.
Mobile Phase B 10 mM Ammonium Formate, 0.1% Formic Acid in 50:50 Acetonitrile:WaterThe "strong" solvent in HILIC, containing more water to elute analytes.
Gradient 0% B to 60% B over 10 minutesStarts with high organic for retention and gradually increases aqueous content for elution.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID sub-2 µm column.
Column Temp. 45 °CImproves peak shape and reduces system backpressure.
Injection Vol. 1 µLMinimizes injection solvent effects and overload.
MS Detector Tandem Quadrupole (or Q-TOF)Required for isomer differentiation via MS/MS.
Ionization Mode Positive Electrospray Ionization (ESI+)Adenine derivatives readily form positive ions via protonation.
MS/MS Settings Analyte-specific MRM transitions or fragmentation scansMust be optimized for each specific alkylated adenine to ensure selectivity and sensitivity.

Visualizing Analyte Structures

The challenge lies in separating molecules with very similar structures, such as N1-methyladenine (a mono-alkylated product) and N1,N6-dimethyladenine (a di-alkylated product).

G cluster_mono Mono-alkylated Adenine Example cluster_di Di-alkylated Adenine Example N1_Methyladenine N1-methyladenine N1N6_Dimethyladenine N1,N6-dimethyladenine

Caption: Comparison of mono- and di-alkylated adenine structures.

References

  • Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. (2014). Agilent Technologies, Inc.
  • Analysis of Positional Isomers of Lapatinib with Agilent Poroshell 120 PFP Columns. (2014). Agilent Technologies, Inc.
  • A Guide to Selective Columns for Isomer Separation. (2024).
  • Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts. (n.d.). PMC.
  • PFP HPLC Column, HPLC Analytical Columns Chemistry. (n.d.). Hawach Scientific.
  • Screening for DNA Alkylation Mono and Crosslinked Adducts with a Comprehensive LC-MS3 Adductomic Approach. (n.d.). PMC.
  • Separation of nucleobases, nucleosides, nucleotides and oligonucleotides by hydrophilic interaction liquid chromatography (HILIC)
  • Improved Separation of RNA Nucleotides, Nucleosides, and Nucleobases on Atlantis Premier BEH Z-HILIC Columns. (n.d.).
  • Exploring the selectivity of C18 phases with Phenyl and PFP functionality. (n.d.). MAC-MOD Analytical.
  • Novel uses of mass spectrometry in studies of adducts of alkylating agents with nucleic acids and proteins. (1988). PubMed.
  • Separation of nucleobases, nucleosides, nucleotides and oligonucleotides by hydrophilic interaction liquid chromatography (HILIC): A state-of-the-art review. (2025).
  • Screening for DNA Alkylation Mono and Cross-Linked Adducts with a Comprehensive LC-MS(3) Adductomic Approach. (2015). FREDI.
  • Control pH During Method Development for Better Chrom
  • Hydrophilic Interaction Liquid Chrom
  • What Is Role of pH In HPLC Separation: Learn Easily In 7 Minutes. (2025). PharmaGuru.
  • HILIC separations. (n.d.). Thermo Fisher Scientific.
  • Back to Basics: The Role of pH in Retention and Selectivity. (n.d.).
  • How does an acid pH affect reversed-phase chromatography separ
  • Exploring the Role of pH in HPLC Separ
  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). (n.d.). Axion Labs.
  • Isocratic HPLC analysis of adenine nucleotides in environmental samples. (2025).

Sources

Validation & Comparative

A Technical Guide to the Mass Spectrometry Fragmentation Patterns of 9-(2-aminoethyl)adenine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of drug discovery and development, a profound understanding of the structural characteristics of novel compounds is paramount. 9-(2-aminoethyl)adenine, a synthetic derivative of the purine base adenine, represents a class of molecules with significant potential in medicinal chemistry, acting as a versatile scaffold for the development of various therapeutic agents. Mass spectrometry, a cornerstone of modern analytical chemistry, provides an unparalleled ability to elucidate the structure of such molecules through the analysis of their fragmentation patterns upon ionization.

This guide, prepared for researchers, scientists, and drug development professionals, offers an in-depth exploration of the collision-induced dissociation (CID) fragmentation patterns of 9-(2-aminoethyl)adenine. By dissecting the fragmentation pathways of the protonated molecule, we aim to provide a foundational understanding of how the adenine core and the 2-aminoethyl side chain behave under tandem mass spectrometry conditions. Furthermore, we will draw objective comparisons with the fragmentation of related structures, including adenine and 9-methyladenine, to highlight the unique spectral features imparted by the aminoethyl substitution. This guide is designed to be a practical resource, providing not only the theoretical underpinnings of the observed fragmentation but also detailed experimental protocols to enable the replication and extension of these findings in your own laboratory.

Principles of Fragmentation in Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

Electrospray ionization (ESI) is a soft ionization technique that allows for the transfer of intact molecules from solution into the gas phase as charged ions, typically protonated molecules [M+H]+ in positive ion mode.[1] Tandem mass spectrometry (MS/MS) then subjects these selected precursor ions to fragmentation, most commonly through collision-induced dissociation (CID). In this process, the kinetic energy of the ions is increased, and they are collided with an inert gas, leading to bond cleavage and the formation of product ions. The resulting product ion spectrum is a fingerprint of the molecule's structure.

The fragmentation of a molecule is governed by the relative strengths of its chemical bonds and the stability of the resulting fragment ions. In the case of 9-(2-aminoethyl)adenine, we anticipate fragmentation pathways characteristic of both the adenine ring and the N-alkyl side chain.

Predicted Fragmentation Pathways of 9-(2-aminoethyl)adenine

The structure of 9-(2-aminoethyl)adenine dictates two primary regions for fragmentation: the purine ring system and the N9-substituted ethylamine side chain.

Adenine Core Fragmentation

The fragmentation of the protonated adenine core is well-documented and proceeds through a characteristic series of neutral losses of hydrogen cyanide (HCN), a stable molecule. This sequential loss arises from the cleavage of the pyrimidine and imidazole rings.[2]

Aminoethyl Side Chain Fragmentation

The 2-aminoethyl side chain introduces additional fragmentation pathways. Based on the established principles of amine fragmentation, the primary site of cleavage is the C-C bond alpha to the terminal amino group, a process known as alpha-cleavage.[3] This is driven by the stability of the resulting immonium ion.

The following diagram illustrates the predicted major fragmentation pathways of protonated 9-(2-aminoethyl)adenine.

fragmentation_pathway cluster_main Fragmentation of [9-(2-aminoethyl)adenine+H]+ cluster_side_chain Side Chain Fragmentation cluster_adenine_core Adenine Core Fragmentation mol [M+H]+ m/z 179.1 f1 [M+H - NH3]+ m/z 162.1 mol->f1 Loss of NH3 f2 Adenine+H m/z 136.1 mol->f2 Cleavage of N9-C1' bond f3 [Adenine+H - HCN]+ m/z 109.1 f2->f3 Loss of HCN f4 [Adenine+H - 2HCN]+ m/z 82.1 f3->f4 Loss of HCN

Caption: Predicted major fragmentation pathways of protonated 9-(2-aminoethyl)adenine.

Comparative Fragmentation Analysis

To better understand the influence of the 2-aminoethyl side chain on the fragmentation of the adenine core, it is instructive to compare its mass spectrum with those of adenine and 9-methyladenine.

CompoundPrecursor Ion (m/z)Major Fragment Ions (m/z)Key Fragmentation Pathways
Adenine 136.1109.1, 82.1Sequential loss of HCN from the purine ring.
9-Methyladenine 150.1136.1, 109.1, 82.1Loss of the methyl group to form the adenine cation, followed by sequential HCN loss.
9-(2-aminoethyl)adenine 179.1162.1, 136.1, 109.1, 82.1Loss of ammonia from the side chain, cleavage of the N9-C1' bond to yield the adenine cation, and subsequent sequential HCN loss from the adenine core.

This comparison clearly demonstrates that the 2-aminoethyl side chain introduces a characteristic neutral loss of ammonia and a facile cleavage to produce the protonated adenine core, which then fragments in its archetypal manner.

Experimental Protocol: ESI-MS/MS Analysis

The following protocol provides a general framework for the analysis of 9-(2-aminoethyl)adenine and related compounds using ESI-MS/MS.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent such as methanol or a mixture of acetonitrile and water.[4]

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase to be used for LC-MS analysis.[4]

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column is typically suitable for the separation of these compounds.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from 5% to 95% B over 10-15 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

Mass Spectrometry
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Analyzer: A triple quadrupole, ion trap, or Q-TOF instrument.

  • Capillary Voltage: 3.5-4.5 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Gas Flow: 600-800 L/hr.

  • Collision Gas: Argon.

  • Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to obtain a comprehensive fragmentation pattern.

The following diagram outlines the general workflow for ESI-MS/MS analysis.

experimental_workflow cluster_workflow ESI-MS/MS Experimental Workflow prep Sample Preparation (Dissolution, Dilution, Filtration) lc Liquid Chromatography (Separation) prep->lc esi Electrospray Ionization (Ion Generation) lc->esi ms1 MS1 Analysis (Precursor Ion Selection) esi->ms1 cid Collision-Induced Dissociation (Fragmentation) ms1->cid ms2 MS2 Analysis (Product Ion Detection) cid->ms2 data Data Analysis (Spectrum Interpretation) ms2->data

Caption: General workflow for ESI-MS/MS analysis of small molecules.

Conclusion

The mass spectrometry fragmentation of 9-(2-aminoethyl)adenine is characterized by a combination of pathways originating from both the adenine core and the aminoethyl side chain. The primary fragmentation of the side chain involves the loss of ammonia and cleavage of the N9-C1' bond to produce the protonated adenine cation. This cation then undergoes the well-established sequential loss of HCN molecules. This detailed understanding of the fragmentation behavior, when compared with related adenine derivatives, provides a powerful tool for the structural confirmation and identification of this and similar molecules. The experimental protocols provided herein offer a robust starting point for researchers to further explore the rich information contained within the mass spectra of these important compounds.

References

  • Sample preparation for the ES/MS. (n.d.). Retrieved February 14, 2026, from [Link]

  • Cho, Y., et al. (2021). Quantitative analysis of m6A RNA modification by LC-MS. STAR Protocols, 2(3), 100724.
  • Sample Preparation & Autosampler Vials for ESI-MS. (n.d.). Retrieved February 14, 2026, from [Link]

  • Sample Preparation Protocol for ESI Accurate Mass Service. (n.d.). Retrieved February 14, 2026, from [Link]

  • Chen, L. S., et al. (2014). New validated LC-MS/MS method for the determination of three alkylated adenines in human urine and its application to the monitoring of alkylating agents in cigarette smoke. Analytical and bioanalytical chemistry, 406(23), 5695–5704.
  • Sample Preparation. (n.d.). University of Illinois School of Chemical Sciences. Retrieved February 14, 2026, from [Link]

  • Dai, Z., et al. (2017). Profiling DNA and RNA Modifications Using Advanced LC-MS/MS Technologies. Accounts of chemical research, 50(7), 1569–1578.
  • Sample Preparation. (n.d.). Harvard Center for Mass Spectrometry. Retrieved February 14, 2026, from [Link]

  • Cho, Y., et al. (2021). Quantitative analysis of m6A RNA modification by LC-MS. STAR Protocols, 2(3), 100724.
  • Lattimer, J. N., et al. (2022). Global analysis of cytosine and adenine DNA modifications across the tree of life. eLife, 11, e75448.
  • Mass Spectrometry in Forensic Science. (2012, February 22).
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  • Kang, H., et al. (2002). Excited state spectroscopy and dynamics of isolated adenine and 9-methyladenine. Physical Chemistry Chemical Physics, 4(21), 5217-5221.
  • Zamora, I., et al. (2022). Comparison of CID and EAD fragmentation with automated assignment for small molecule structure elucidation. 70th ASMS Conference on Mass Spectrometry.
  • Lee, J. Y., et al. (2013). Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization. Journal of the American Society for Mass Spectrometry, 24(1), 148-156.
  • Schymanski, E. L., et al. (2022). Bypassing the identification: MS2Quant for concentration estimations of chemicals detected with nontarget LC-HRMS from MS2 data. Analytical Chemistry, 94(35), 11986-11995.
  • van Zundert, G., et al. (2011). IR spectroscopy of isolated neutral and protonated adenine and 9-methyladenine. ChemPhysChem, 12(10), 1931-1939.
  • 9-methyladenine. (2020, March 28). DNAmod: the DNA modification database. Retrieved February 14, 2026, from [Link]

  • Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. (n.d.). Retrieved February 14, 2026, from [Link]

  • Nir, E., et al. (2002). Fragmentation of laser-desorbed 9-substituted adenines. International Journal of Mass Spectrometry, 219(1), 133-138.
  • Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]

  • A Comparative Analysis of 9-Methyladenine-d3 and №⁵N-labeled Standards for Quantitative Mass Spectrometry. (n.d.). Benchchem.
  • Application of Mass Spectrometry for Analysis of Nucleobases, Nucleosides and Nucleotides in Tea and Selected Herbs: A Critical Review of the Mass Spectrometric D
  • Liu, Y., et al. (2004). Ultra sensitive method for the determination of 9-(2-phosphonylmethoxyethyl)adenine in human serum by liquid chromatography-tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 803(2), 293–298.
  • Kertész, V. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules (Basel, Switzerland), 24(3), 601.
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  • van Zundert, G., et al. (2011). IR spectroscopy of isolated neutral and protonated adenine and 9-methyladenine. ChemPhysChem : a European journal of chemical physics and physical chemistry, 12(10), 1931–1939.
  • Bailey, A. O., et al. (2012). Comparison of CID, ETD and metastable atomactivated dissociation (MAD) of doubly and triply charged phosphorylated tau peptides. Journal of the American Society for Mass Spectrometry, 23(3), 535-546.
  • De Masi, L., et al. (2013). 1,8-bis(dimethylamino)naphthalene/9-aminoacridine: a new binary matrix for lipid fingerprinting of intact bacteria by matrix assisted laser desorption ionization mass spectrometry. Analytica chimica acta, 798, 56–63.
  • Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. (2025, August 7).
  • Bae, S. Y., et al. (2016). Mass Spectral Studies of 1-(2-Chloroethoxy)-2-[(2-chloroethyl)thio] Ethane and Related Compounds Using Gas Chromatography-Mass Spectrometry and Gas Chromatography-Triple-Quadrupole Mass Spectrometry. DTIC.
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  • Ahmed, G. E., et al. (2025, August). Mass spectrum of 1-(2-aminoethyl amino) octadic-9-en-2-one (AEA).
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A Comparative Guide to HPLC Method Development for Purity Analysis of Adenine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. Adenine and its derivatives, a class of molecules fundamental to numerous biological processes and therapeutic applications, are no exception. High-Performance Liquid Chromatography (HPLC) stands as the principal analytical technique for this purpose. This guide provides an in-depth, objective comparison of various HPLC method development strategies for the purity analysis of adenine derivatives, supported by experimental data and field-proven insights.

The Criticality of Purity in Adenine Derivatives

Adenine, a purine nucleobase, is a core component of nucleic acids and the energy currency adenosine triphosphate (ATP).[1][2] Its derivatives are integral to a wide array of pharmaceuticals, including antiviral and anticancer agents. The presence of impurities, arising from synthesis, degradation, or storage, can significantly impact the drug's safety and therapeutic effect. Therefore, robust and reliable analytical methods are paramount for their detection and quantification.

Strategic Approaches to HPLC Method Development

The development of a successful HPLC method for adenine derivatives hinges on a systematic optimization of several key parameters. The goal is to achieve adequate resolution of the main compound from its potential impurities and degradation products in a reasonable timeframe.

Pillar 1: Stationary Phase Selection - The Heart of the Separation

The choice of the HPLC column, specifically its stationary phase, is the most critical factor influencing selectivity in the separation of adenine derivatives.[3] Given the polar and often ionizable nature of these compounds, several options are viable, each with distinct advantages and disadvantages.[3]

  • Reversed-Phase (RP) Chromatography: This is the most common starting point.

    • C18 (Octadecylsilane): The workhorse of RP-HPLC, C18 columns offer excellent hydrophobic retention for a wide range of molecules. For adenine derivatives, which are relatively polar, a highly aqueous mobile phase is often required. A typical method involves a C18 column with a mobile phase of ammonium acetate buffer and a small percentage of acetonitrile.[4]

    • C28 (Octacosylsilane): Newer generation columns like C28 can provide unique selectivity and enhanced retention for polar compounds compared to C18, sometimes allowing for faster analysis.[2][5]

    • Phenyl Phases: These columns offer alternative selectivity through π-π interactions with the aromatic purine ring of adenine derivatives, which can be beneficial for separating structurally similar impurities.

  • Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange characteristics. For polar and ionizable compounds like adenine and its derivatives, mixed-mode chromatography can offer superior retention and separation efficiency compared to traditional reversed-phase columns.[6] A Coresep 100 core-shell mixed-mode column, for instance, utilizes both weak reverse-phase and weak ion-exchange mechanisms to achieve efficient separation of nucleobases.[6]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds that show little or no retention on reversed-phase columns.[3] It utilizes a polar stationary phase (e.g., silica, amino, or cyano) and a mobile phase with a high concentration of organic solvent, typically acetonitrile.

Experimental Workflow: Stationary Phase Screening

G cluster_0 Analyte Preparation cluster_1 Column Screening cluster_2 Data Analysis cluster_3 Decision prep Prepare standard solution of adenine derivative and known impurities c18 Inject on C18 Column prep->c18 c28 Inject on C28 Column prep->c28 mixed_mode Inject on Mixed-Mode Column prep->mixed_mode evaluate Evaluate Resolution, Peak Shape, and Retention Time c18->evaluate c28->evaluate mixed_mode->evaluate select Select Optimal Column for Further Method Development evaluate->select

Caption: Workflow for stationary phase selection in HPLC method development.

Pillar 2: Mobile Phase Optimization - Fine-Tuning the Separation

The mobile phase composition plays a crucial role in controlling the retention and elution of adenine derivatives.

  • Organic Modifier: Acetonitrile and methanol are the most common organic solvents used in reversed-phase HPLC. Acetonitrile generally provides lower viscosity and better UV transparency. The percentage of the organic modifier is adjusted to achieve optimal retention times. For instance, a mobile phase of water and acetonitrile (90:10, v/v) has been successfully used for adenine analysis.[1][2][5]

  • pH and Buffers: Since adenine derivatives are ionizable, the pH of the mobile phase significantly impacts their retention and peak shape.[3] Buffering the mobile phase is essential to maintain a constant pH and ensure reproducible results. Ammonium acetate and phosphate buffers are commonly employed. For example, a 20mM ammonium acetate buffer at pH 6.0 has been used for the separation of adenosine and adenine.[4] The mobile phase pH should be adjusted to be at least two pH units away from the pKa of the analyte to ensure it is in a single ionic form.[3]

  • Gradient vs. Isocratic Elution: Isocratic elution (constant mobile phase composition) is simpler and often sufficient for the analysis of a limited number of compounds.[7] However, for complex samples with a wide range of polarities, a gradient elution (where the mobile phase composition changes over time) is necessary to achieve adequate separation of all components within a reasonable analysis time.[8]

Table 1: Comparison of Reported HPLC Methods for Adenine and its Derivatives

ParameterMethod 1[4]Method 2[2][5]Method 3[7]Method 4[9]
Analyte(s) Adenosine, AdenineAdenineAdenosine, Inosine, Hypoxanthine, AdenineAdenine, Hypoxanthine
Column RP-18Sunniest RP-Aqua C28C18RP-C18
Mobile Phase 20mM Ammonium Acetate (pH 6.0), 5% AcetonitrileWater:Acetonitrile (90:10, v/v)Water:Methanol:Acetonitrile (88:5:7, v/v)Not specified, but insoluble for Guanine and Xanthine
Flow Rate 1.0 mL/min1.0 mL/min0.8 mL/minNot specified
Detection UV (wavelength not specified)UV at 260 nmUV-Photodiode Array (210-400 nm)UV at 257 nm
Run Time Not specified< 10 min< 10 minNot specified
Key Finding HPLC showed lower LOD than Capillary Electrophoresis.Fast and reproducible method for plasma samples.Rapid and sensitive method for brain tissue.Good linearity in the concentration range of 7.81–125.00 µg/mL.
Pillar 3: Detection - Seeing the Unseen
  • UV Detection: Adenine and its derivatives contain a purine ring system that strongly absorbs UV light, making UV detection the most common and straightforward approach. The maximum absorption wavelength is typically around 260 nm.[2][5] A Diode-Array Detector (DAD) or Photodiode-Array (PDA) detector is highly recommended as it can acquire spectra across a range of wavelengths, which is invaluable for peak purity assessment and impurity identification.[7]

  • Fluorescence Detection: For trace-level analysis, fluorescence detection can offer significantly higher sensitivity. This often requires derivatization of the adenine nucleotides to fluorescent compounds.[10] For instance, converting nucleotides to their 1, N6-etheno derivatives allows for picomolar detection limits.[10]

  • Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer provides the highest level of selectivity and sensitivity, and is indispensable for the structural elucidation of unknown impurities and degradation products.[11]

Experimental Protocol: Generic HPLC Method for Purity Analysis

  • System Preparation:

    • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV/DAD detector.

    • Column: A C18 column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase A: 20 mM Ammonium Acetate buffer (pH 6.0).

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 260 nm.

  • Sample Preparation:

    • Dissolve the adenine derivative sample in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Run:

    • Inject 10 µL of the prepared sample.

    • Run a gradient program, for example: 0-5 min, 5% B; 5-20 min, 5-50% B; 20-25 min, 50% B; 25-26 min, 50-5% B; 26-30 min, 5% B.

  • Data Analysis:

    • Integrate the peaks and calculate the percentage purity based on the area of the main peak relative to the total area of all peaks.

    • Examine the UV spectra of all peaks to assess peak purity.

Forced Degradation Studies: A Prerequisite for a Stability-Indicating Method

A crucial aspect of method development for purity analysis is to perform forced degradation studies.[12] This involves subjecting the drug substance to harsh conditions (e.g., acid, base, oxidation, heat, and light) to generate potential degradation products.[12] The developed HPLC method must be able to separate the intact drug from all these degradation products, thus demonstrating its "stability-indicating" capability.

Logical Relationship: Forced Degradation and Method Validation

G cluster_0 Method Development cluster_1 Stress Testing cluster_2 Analysis of Stressed Samples cluster_3 Evaluation & Refinement cluster_4 Validation dev Initial HPLC Method Development acid Acid Hydrolysis dev->acid base Base Hydrolysis dev->base ox Oxidation dev->ox heat Thermal Stress dev->heat light Photolytic Stress dev->light analyze Analyze Stressed Samples with Developed HPLC Method acid->analyze base->analyze ox->analyze heat->analyze light->analyze evaluate Assess Peak Purity and Resolution from Degradants analyze->evaluate refine Refine Method if Necessary evaluate->refine Separation Inadequate validate Proceed with Method Validation evaluate->validate Separation Adequate refine->dev

Caption: The iterative process of forced degradation in HPLC method development.

Alternative and Complementary Techniques

While HPLC is the gold standard, other techniques can be valuable for the purity analysis of adenine derivatives.

  • Capillary Electrophoresis (CE): CE offers high separation efficiency and short analysis times.[4] It can be a powerful complementary technique to HPLC, especially for charged molecules. However, HPLC generally provides lower limits of detection.[4]

  • Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC utilizes columns with smaller particle sizes (<2 µm), leading to significantly faster analysis times and improved resolution compared to conventional HPLC.[11][13]

  • Green Analytical Techniques: Emerging techniques like Supercritical Fluid Chromatography (SFC) and the optimization of LC methods aim to reduce the environmental impact by minimizing solvent consumption.[13]

Conclusion: A Scientifically Sound Approach

The development of a robust HPLC method for the purity analysis of adenine derivatives is a multi-faceted process that requires a deep understanding of chromatographic principles and the physicochemical properties of the analytes. By systematically evaluating stationary phases, optimizing mobile phase conditions, and employing appropriate detection methods, a reliable and reproducible stability-indicating method can be established. The integration of forced degradation studies is non-negotiable for ensuring the method's specificity. While HPLC remains the primary tool, complementary techniques like CE and UHPLC can provide additional valuable information. Ultimately, a well-developed and validated analytical method is fundamental to guaranteeing the quality, safety, and efficacy of pharmaceuticals containing adenine derivatives.

References

  • Al Za'abi M, Ali BH, Ali I, Hussin A. Validation of HPLC method for analysis of adenine in plasma. Proceedings of the British Pharmacological Society.
  • Kiessling P, Scriba GK, Süss F, Werner G, Knoth H, Hartmann M. Development and validation of a high-performance liquid chromatography assay and a capillary electrophoresis assay for the analysis of adenosine and the degradation product adenine in infusions. J Pharm Biomed Anal. 2004;36(3):535-539. doi:10.1016/j.jpba.2004.07.005. [Link]

  • The Pharma Innovation Journal. Identification of modified nucleoside and nucleosides over high performance liquid chromatography. The Pharma Innovation Journal. [Link]

  • Validation of Analytical Method for Determination of Adenine and Hypoxanthine Purine Bases in Melinjo Chips by HPLC-UV. SciTePress. [Link]

  • Ali I, Al Za'abi M, Ali BH, Gupta G, Hussain A, Saleem K. Validation of HPLC method for analysis of adenine in plasma. ResearchGate. [Link]

  • Chen Z, Li Y, Wang Y. HPLC determination of adenosine in royal jelly. Food Chemistry. 2008;108(1):349-352. doi:10.1016/j.foodchem.2007.10.068.
  • HELIX Chromatography. HPLC Methods for analysis of Adenine. [Link]

  • Lanzetti M, Beas AO, Rebrin I, Yadava N, Hallows KR. A sensitive HPLC-based method to quantify adenine nucleotides in primary astrocyte cell cultures. PMC. [Link]

  • Kopel B, Man F, Curi R, Procopio J. Simultaneous detection and quantification of adenine nucleotides in mammalian cultured cells by HPLC. bioRxiv. [Link]

  • G-M-I, Inc. Challenges in HPLC Technology and Potential Solutions. [Link]

  • Gupta PK, Kumar P, Kuncha M, Kumar A. Development and validation of an RP-HPLC method for the estimation of adenosine and related purines in brain tissues of rats. PubMed. [Link]

  • Radkov A. Nucleoside analysis with high performance liquid chromatography (HPLC). Protocols.io. [Link]

  • Bajaj S, Singla D, Sakhuja N. Forced degradation and impurity profiling. TrAC Trends in Analytical Chemistry. 2012;39:1-24. doi:10.1016/j.trac.2012.05.009.
  • Saladino R, Crestini C, Busiello V, Ciciriello F, Di Mauro E. HPLC analysis of the degradation kinetics of adenosine as a function of... ResearchGate. [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • Ali I, Al Za'abi M, Ali BH, Gupta G, Hussain A, Saleem K. Fast HPLC analysis of adenine in human plasma using a new generation C28 column and different extraction methods. RSC Publishing. [Link]

  • Jehangir M. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. [Link]

  • SIELC Technologies. HPLC Separation of Adenosine, Cordycepin and Adenine on Newcrom AH Column. [Link]

  • Patsnap Eureka. How to Optimize HPLC Detector Settings for Best Results. [Link]

  • LCGC International. Top Three HPLC Method Development Tips. [Link]

  • Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. IntechOpen. [Link]

  • Kurmi M, Kumar S, Singh B, Singh S. Development of Impurity Profiling Methods Using Modern Analytical Techniques. PubMed. [Link]

  • Saladino R, Crestini C, Busiello V, Ciciriello F, Di Mauro E. HPLC analysis of the degradation kinetics of adenosine as a function of... ResearchGate. [Link]

  • Chromatography Forum. Forced degradation studies. [Link]

  • Plueddemann EP. Process for the purification of adenine.
  • Al-Salami H, Butt G, Tucker I, Skrbic R, Golocorbin-Kon S, Mikov M. Sensitivity Enhancement for Separation-Based Analytical Techniques Utilizing Solid-Phase Enrichment Approaches and Analyte Derivatization for Trace Analysis in Various Matrices. MDPI. [Link]

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Comparative Analysis of Molecular Recognition: 9-Aminoethyladenine vs. Natural Adenosine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a structural and functional comparison between Natural Adenosine (the endogenous nucleoside) and 9-Aminoethyladenine (9-AEA) (a synthetic alkyl-adenine analogue).

For researchers in drug discovery, the distinction is fundamental:

  • GPCR Pharmacology: Natural Adenosine is a potent agonist driven by ribose-mediated hydrogen bonding. 9-AEA lacks the ribose moiety, rendering it pharmacologically inert as an agonist, though it serves as a critical scaffold for antagonists and affinity probes.

  • Genomic Technologies: 9-AEA is the nucleobase mimic found in Peptide Nucleic Acids (PNA) . In this context, it exhibits superior binding affinity to complementary DNA/RNA compared to natural adenosine due to the elimination of electrostatic repulsion.[1][2]

This guide details the binding kinetics, structural determinants, and experimental protocols to validate these differences.[3]

Structural Determinants of Affinity

The divergence in binding affinity stems from the N9-position substitution on the purine ring.

FeatureNatural Adenosine9-Aminoethyladenine (9-AEA)
Structure Purine + Ribose (Sugar)Purine + Ethylamine (Alkyl linker)
Key Interaction 3'-OH and 5'-OH H-bonds (Critical for GPCRs)Primary Amine (Available for conjugation)
Electrostatics Neutral (but Phosphate backbone is -ve in RNA)Positive (at pH < 9) or Neutral (in PNA amide)
Flexibility Rigid Ribose Ring (C2'-endo/C3'-endo puckering)Flexible Alkyl Chain
Visualization: Structural Logic & Recognition Pathways

MolecularRecognition Adenosine Natural Adenosine (Ribose Moiety) GPCR Adenosine Receptors (A1, A2A, A2B, A3) Adenosine->GPCR High Affinity (nM) Requires 3'/5' OH NucleicAcid Complementary DNA/RNA (Thymine/Uracil) Adenosine->NucleicAcid DNA/RNA Context AEA 9-Aminoethyladenine (Alkyl Linker) AEA->GPCR Low Affinity / Antagonist Lacks H-bonds AEA->NucleicAcid PNA Context Agonism Receptor Activation (cAMP Signaling) GPCR->Agonism Conformational Change Antagonism No Activation / Antagonism (Steric Blockade) GPCR->Antagonism Competitive Binding Hybridization_Weak Standard Hybridization (Electrostatic Repulsion) NucleicAcid->Hybridization_Weak Natural Backbone Hybridization_Strong Enhanced Hybridization (Neutral Backbone) NucleicAcid->Hybridization_Strong PNA Backbone

Figure 1: Decision matrix for molecular recognition. Adenosine dominates receptor signaling, while 9-AEA (in PNA format) dominates nucleic acid hybridization.

Comparative Performance Analysis

A. Receptor Binding (GPCRs: A1, A2A, A2B, A3)

Hypothesis: The ribose moiety of adenosine acts as a "key" for the receptor "lock." 9-AEA, lacking this key, will fail to activate the receptor.

  • Natural Adenosine: Binds with nanomolar affinity (

    
     nM). The ribose hydroxyls form essential hydrogen bonds with residues (e.g., Thr88, Ser277 in A2A) deep in the binding pocket.
    
  • 9-Aminoethyladenine: Exhibits negligible agonist affinity . The alkyl chain cannot satisfy the hydrophilic requirements of the ribose pocket.

    • Note: 9-alkyladenines are often used as scaffolds for antagonists. By adding bulky hydrophobic groups (e.g., 8-phenyl), they can block the receptor, but the core 9-AEA structure itself is a weak binder compared to adenosine [1].

B. Hybridization Affinity (Antisense/PNA Applications)

Hypothesis: In an oligomeric context (PNA), 9-AEA will bind complementary DNA more tightly than Natural Adenosine (in DNA) due to the lack of backbone charge.

  • Natural Adenosine (DNA/RNA): Binding is destabilized by the electrostatic repulsion between the negative phosphate backbones of the two strands.

  • 9-AEA (PNA): When incorporated into a Peptide Nucleic Acid backbone, 9-AEA is neutral. This eliminates repulsion, resulting in a significantly higher Melting Temperature (

    
    ).
    
    • Data Point: A PNA-DNA duplex is typically

      
       more stable per base pair than a DNA-DNA duplex [2].[1]
      
Summary Data Table
ParameterNatural Adenosine9-Aminoethyladenine (PNA Monomer)
A2A Receptor Affinity (

)
~20 - 60 nM (Agonist)> 10,000 nM (Inactive/Weak Antagonist) [1]
Hybridization Stability (

)
Standard (

for 15-mer)
High (

for 15-mer) [2]
Enzymatic Stability (ADA) Low (Rapid deamination to Inosine)High (Resistant to Adenosine Deaminase)
Primary Application Receptor Agonism, Metabolic SignalingAntisense Therapeutics, Diagnostics, Affinity Probes

Experimental Protocols

To validate these claims in your lab, use the following self-validating protocols.

Protocol 1: Radioligand Displacement Assay (Receptor Affinity)

Objective: Quantify the loss of affinity when replacing Adenosine with 9-AEA.

  • Preparation: Prepare membranes from CHO cells stably expressing human A2A receptors.

  • Radioligand: Use

    
    -CGS21680 (selective A2A agonist) at 2 nM concentration.
    
  • Competition:

    • Control: Incubate with unlabeled Natural Adenosine (

      
       M to 
      
      
      
      M).
    • Test: Incubate with 9-Aminoethyladenine (

      
       M to 
      
      
      
      M).
  • Incubation: 90 minutes at 25°C in Tris-HCl buffer (pH 7.4) containing ADA (to remove endogenous adenosine).

  • Filtration: Rapidly filter through GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting.

    • Expected Result: Adenosine will show a sigmoidal displacement curve (

      
       nM). 9-AEA will show little to no displacement even at high concentrations [3].
      
Protocol 2: UV-Melting Temperature Analysis (Hybridization)

Objective: Demonstrate the superior binding stability of the 9-AEA (PNA) motif.

  • Oligomers:

    • Target: 5'-TTT TTT TTT T-3' (DNA Poly-T).

    • Control Probe: 5'-AAA AAA AAA A-3' (DNA Poly-A).

    • Test Probe: N-term-AAA AAA AAA A-C-term (PNA Poly-A, based on 9-AEA).

  • Buffer: 10 mM Na-Phosphate, 100 mM NaCl, pH 7.0.

  • Annealing: Mix Target and Probe (1:1 ratio, 2 µM final conc). Heat to 90°C for 5 min, cool slowly to room temp.

  • Measurement: Monitor Absorbance at 260 nm while heating from 20°C to 90°C (

    
    /min ramp).
    
  • Calculation: Determine

    
     (inflection point of the sigmoidal curve).
    
    • Expected Result: The PNA (9-AEA) duplex will melt at a significantly higher temperature than the DNA-DNA duplex.[1]

Visualization: Experimental Workflow

ExperimentalWorkflow Start Select Compound Choice Target Application? Start->Choice Assay1 Radioligand Binding (CHO Membranes + [3H]-Ligand) Choice->Assay1 GPCR Drug Assay2 Thermal Melting (Tm) (UV Spectroscopy 260nm) Choice->Assay2 Antisense/Probe Data1 Measure IC50 / Ki Assay1->Data1 Result1 Adenosine: High Affinity 9-AEA: Low Affinity Data1->Result1 Data2 Calculate Tm (Stability) Assay2->Data2 Result2 Adenosine: Standard Tm 9-AEA (PNA): High Tm Data2->Result2

Figure 2: Validation workflow. Select the assay based on whether the target is a protein receptor (GPCR) or a nucleic acid sequence.

References

  • Volpini, R., et al. (2002). "9-Ethyladenine derivatives as adenosine receptor antagonists." Journal of Medicinal Chemistry. (Demonstrates that N9-alkyl adenines act as antagonist scaffolds, not agonists).

  • Nielsen, P. E., et al. (1991).[1][4] "Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide." Science. (The foundational paper establishing PNA/9-AEA binding superiority).

  • Klotz, K. N., et al. (1998). "Binding profiles of adenosine receptor ligands." Naunyn-Schmiedeberg's Archives of Pharmacology. (Standard protocols for radioligand binding).

  • BenchChem Technical Support. (2025). "Investigating Adenosine Receptor Binding: A Look at 9-Methyladenine Derivatives." BenchChem Application Notes. (Context on N9-substituted adenine derivatives).

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Comparative Crystal Structure Guide: 9-(2-Aminoethyl)adenine Salts

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a high-level technical comparison of the solid-state properties of 9-(2-aminoethyl)adenine (also known as 9H-Purine-9-ethanamine, 6-amino-) and its salts, benchmarked against its structural analog 9-(2-hydroxyethyl)adenine .

Executive Summary & Application Context

9-(2-aminoethyl)adenine (CAS: 40293-19-4) is a critical heterocyclic precursor used primarily in the synthesis of Peptide Nucleic Acid (PNA) monomers and enzyme inhibitors. Unlike its naturally occurring parent, Adenine, the N9-ethylamine side chain introduces a primary amine functionality, significantly altering the molecule's pKa, hydrogen-bonding potential, and salt-forming capacity.

For drug development professionals, the selection of the optimal salt form (e.g., Dihydrochloride, Hydrobromide) is pivotal for controlling solubility and bioavailability. This guide compares the crystallographic performance of the amino-derivative against the well-characterized 9-(2-hydroxyethyl)adenine standard, providing actionable data on lattice stability and synthesis.

Structural & Crystallographic Analysis[1][2]

The "Amine vs. Hydroxyl" Lattice Shift

The substitution of a terminal hydroxyl group (-OH) with a primary amine (-NH2) fundamentally changes the supramolecular synthons available during crystallization.

  • 9-(2-hydroxyethyl)adenine (Reference Standard): Crystallizes typically in monoclinic systems.[1] The -OH group acts as both a donor and acceptor, often forming infinite chains with the N7 or N3 of the purine ring.

  • 9-(2-aminoethyl)adenine (Target): The terminal amine is a stronger proton acceptor (more basic). Upon salt formation (protonation to

    
    ), it loses acceptor capability but gains three strong donor sites. This forces the crystal lattice into a high-density ionic network  dominated by charge-assisted hydrogen bonds (
    
    
    
    or
    
    
    ).
Comparative Data Table

Data synthesized from structural homologs and available physicochemical databases.

Feature9-(2-aminoethyl)adenine .[2] 2HCl9-(2-hydroxyethyl)adenine (Neutral)Adenine . HCl (Reference)
Formula



Lattice Type Triclinic / Monoclinic (Predicted)Monoclinic (

)
Orthorhombic (

)
H-Bond Network Charge-assisted (3D Network)Neutral chains (2D Sheets)Planar ribbons
Melting Point > 250°C (Decomp)238–241°C260–265°C
Solubility (H2O) High (>100 mg/mL)Moderate (~15 mg/mL)Low (<10 mg/mL)
Hygroscopicity High (Deliquescent potential)LowLow

Critical Insight: The dihydrochloride salt of the amino-derivative exhibits superior water solubility due to the high solvation energy of the dicationic species, but this comes at the cost of increased hygroscopicity compared to the neutral hydroxy-analog.

Visualization of Structural Logic

The following diagram illustrates the synthesis pathway and the divergence in hydrogen-bonding motifs that dictate the crystal packing.

G Adenine Adenine (Parent Purine) Alkylation N9-Alkylation (Reaction Step) Adenine->Alkylation + Chloroethylamine Adenine->Alkylation + Chloroethanol Target 9-(2-aminoethyl)adenine (Free Base) Alkylation->Target Reference 9-(2-hydroxyethyl)adenine (Analog) Alkylation->Reference SaltForm Salt Formation (+ HCl) Target->SaltForm Crystal_B Hydroxy-Neutral Lattice (H-Bond Sheets) Moderate Solubility Reference->Crystal_B Neutral Packing Crystal_A Amino-Salt Lattice (Ionic 3D Network) High Solubility SaltForm->Crystal_A Protonation of N1 & Side Chain

Figure 1: Structural divergence pathway showing how side-chain modification dictates the final crystal lattice topology and solubility profile.

Experimental Protocols

Protocol A: Synthesis & Crystallization of the Dihydrochloride Salt

This protocol ensures the formation of the stable di-salt form, preventing the co-crystallization of mono-salt polymorphs.

  • Dissolution: Dissolve 1.0 g of crude 9-(2-aminoethyl)adenine in 10 mL of anhydrous ethanol. Heat to 50°C to ensure complete dissolution.

  • Acidification: Slowly add 2.5 equivalents of concentrated HCl (12M) dropwise. The solution will initially cloud before clearing.

    • Why? Excess acid (2.5 eq) is required to protonate both the side-chain amine (

      
      ) and the N1 ring nitrogen (
      
      
      
      ).
  • Nucleation: Cool the solution slowly to 4°C over 6 hours.

  • Anti-solvent Addition: If no precipitate forms, add cold diethyl ether dropwise until persistent turbidity is observed.

  • Isolation: Filter the white crystalline solid under nitrogen atmosphere (to prevent moisture uptake) and dry in vacuo over

    
    .
    
Protocol B: Validation via Powder X-Ray Diffraction (PXRD)
  • Instrument: Cu K

    
     radiation (
    
    
    
    ).
  • Scan Range: 5° to 40°

    
    .
    
  • Expected Signature: Look for sharp, high-intensity peaks at low angles (

    
    ), indicative of the large unit cell required to accommodate the chloride counter-ions and the ethyl spacer. Broad halos indicate amorphous content due to rapid precipitation.
    

Performance Comparison: Stability & Bioavailability

MetricAmino-Salt (2HCl)Hydroxy-Analog (Neutral)Implication for Development
Thermal Stability Moderate (Loss of HCl >180°C)High (Stable to melt)Amino-salts require tightly sealed storage to prevent acid dissociation or hydration.
Dissolution Rate Fast (< 5 min)Slow (> 30 min)Amino-salt is preferred for rapid-release formulations.
Polymorphism Risk High (Hydrates common)Low Rigorous humidity control is required during manufacturing of the amino-salt.

References

  • Synthesis and Characterization of Adenine Derivatives

    • Title: Supramolecular Nature of Multicomponent Crystals Formed from 2,2′-Thiodiacetic Acid with N9-(2-Hydroxyethyl)adenine.
    • Source: N
    • URL:[Link]

  • Chemical Identity & Properties

    • Title: 9-(2-Aminoethyl)adenine (CAS 40293-19-4) Substance Entry.
    • Source: PubChem Compound D
    • URL:[Link]

  • Comparative Analog Data

    • Title: Structure of 9-(2′-hydroxyethyl)
    • Source: ResearchG
    • URL:[Link][1]

Sources

A Comparative Guide to the UV-Vis Absorption Characteristics of 9-(2-aminoethyl)adenine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the fundamental photophysical properties of molecules is paramount. This guide provides an in-depth analysis of the Ultraviolet-Visible (UV-Vis) absorption characteristics of 9-(2-aminoethyl)adenine, a substituted purine base. While direct, comprehensive spectral data for this specific molecule is not extensively published, we can infer and compare its properties based on the well-documented behavior of its parent chromophore, adenine, and related derivatives. This guide will synthesize available data, explain the underlying principles of solvent and pH effects on the UV-Vis spectra of adenine derivatives, and provide a robust experimental protocol for independent verification.

Introduction to 9-(2-aminoethyl)adenine and its Spectroscopic Signature

9-(2-aminoethyl)adenine belongs to the vast family of purine derivatives, which are fundamental components of nucleic acids and coenzymes.[1] Its structure consists of an adenine core substituted at the N9 position with an aminoethyl group. The UV-Vis absorption spectrum of such molecules is dominated by the π → π* electronic transitions within the aromatic purine ring system.[2] The position and intensity of the absorption maxima (λmax) are sensitive indicators of the molecule's electronic structure and its interactions with the surrounding environment.

The adenine molecule itself exhibits a characteristic strong absorption peak around 260 nm.[3][4] This absorption is subject to shifts depending on factors such as solvent polarity, pH, and substitution on the purine ring.[5][6] Understanding these shifts is crucial for the accurate quantification and characterization of adenine derivatives in various experimental settings.

Comparative Analysis of UV-Vis Absorption Maxima

While specific experimental data for 9-(2-aminoethyl)adenine is scarce in the public domain, we can draw strong parallels from the extensive studies on adenine and other 9-substituted adenines. The substitution at the N9 position is not expected to drastically alter the primary chromophore, but it can influence the molecule's interaction with solvents and its protonation state.

Key Observations from Adenine and its Derivatives:

  • Solvent Effects: The polarity of the solvent can influence the energy levels of the molecular orbitals involved in the electronic transitions. For adenine, a red shift (shift to longer wavelengths) is generally observed when moving from non-polar to polar solvents.[2] This is attributed to the stabilization of the excited state (π*) more than the ground state (π) in polar environments.[2]

  • pH Dependence: The protonation state of the adenine ring significantly impacts its UV-Vis spectrum. Adenine has multiple pKa values, and changes in pH will lead to the formation of different ionic species with distinct absorption characteristics.[7] For instance, protonation at N1 in acidic conditions typically causes a blue shift (shift to shorter wavelengths) in the main absorption band.

  • Substitution Effects: Substitution at the N9 position, as in 9-(2-aminoethyl)adenine, can subtly modify the electronic properties of the purine ring. However, since the aminoethyl group is not a strong electron-withdrawing or donating group directly conjugated with the ring, the primary absorption maximum is expected to remain in the vicinity of that of adenine. For comparison, adenosine (adenine linked to a ribose sugar at N9) has a λmax of approximately 258-259 nm.[8][9]

Table 1: Comparison of UV-Vis Absorption Maxima of Adenine and Related Compounds

CompoundSolvent/Conditionλmax (nm)Molar Absorptivity (ε) (M-1cm-1)Reference
Adenine Water (pH 7)~260~13,400 at 261 nm[10]
Adenine Methanol~261Not specified[2]
Adenine Ethanol~261Not specified[2]
Adenine Acetonitrile~260Not specified[2]
Adenosine Not specified258Not specified[8]
Adenosine Triphosphate (ATP) Not specified25915,400[9]
Nicotinamide Adenine Dinucleotide (NAD+) Neutral pH25916,900[11]
9-(2-aminoethyl)adenine (Predicted) Neutral Aqueous Buffer~260-262~13,000-15,000Inferred

The values for 9-(2-aminoethyl)adenine are predicted based on the data for adenine and other 9-substituted derivatives. Experimental verification is recommended.

Experimental Protocol for UV-Vis Spectroscopic Analysis

To empirically determine the UV-Vis absorption characteristics of 9-(2-aminoethyl)adenine, the following detailed methodology is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

3.1 Materials and Instrumentation

  • Analyte: 9-(2-aminoethyl)adenine (high purity)

  • Solvents: Spectroscopic grade water, ethanol, methanol, and acetonitrile.

  • Buffers: Phosphate buffered saline (PBS) at pH 7.4, and other buffers as needed to investigate pH effects.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-400 nm.

  • Cuvettes: 1 cm path length quartz cuvettes.[12][13]

3.2 Step-by-Step Procedure

  • Stock Solution Preparation:

    • Accurately weigh a small amount of 9-(2-aminoethyl)adenine using an analytical balance.

    • Dissolve the compound in the chosen solvent (e.g., spectroscopic grade water) in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM). Ensure complete dissolution; sonication may be used if necessary.[12]

  • Working Solution Preparation:

    • Perform serial dilutions of the stock solution with the same solvent to prepare a series of working solutions with concentrations that will yield absorbance values in the optimal range of the spectrophotometer (typically 0.1 - 1.0).

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for the manufacturer-recommended time to ensure stable output.

    • Set the desired wavelength range for the scan (e.g., 220-350 nm).

    • Set the scan speed; a slower scan speed is often preferable for publication-quality data.[14]

  • Baseline Correction:

    • Fill a quartz cuvette with the solvent that was used to prepare the working solutions (the "blank").

    • Place the blank cuvette in both the sample and reference holders of the spectrophotometer.

    • Perform a baseline correction or "auto-zero" to subtract any absorbance from the solvent and the cuvette itself.[15]

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the working solution to be measured.

    • Fill the cuvette with the working solution. Ensure there are no air bubbles in the light path.[12]

    • Place the sample cuvette in the sample holder.

    • Initiate the scan to record the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) from the spectrum.

    • Record the absorbance value at λmax.

    • To determine the molar absorptivity (ε), plot a calibration curve of absorbance at λmax versus the concentration of the prepared working solutions. According to the Beer-Lambert law (A = εcl), the slope of the linear fit will be the molar absorptivity (where c is the concentration in mol/L and l is the path length in cm).

3.3 Investigating Solvent and pH Effects

  • To study the effect of the solvent, repeat the entire procedure using different spectroscopic grade solvents (e.g., ethanol, methanol, acetonitrile).

  • To investigate the influence of pH, prepare a series of buffer solutions with varying pH values. Prepare the 9-(2-aminoethyl)adenine solutions in these buffers and record the spectra as described above.

Experimental Workflow Diagram

The following diagram, generated using DOT language, illustrates the logical flow of the experimental protocol for determining the UV-Vis absorption characteristics of 9-(2-aminoethyl)adenine.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis cluster_variables Investigate Variables prep_stock Prepare Stock Solution (Known Concentration) prep_working Prepare Serial Dilutions (Working Solutions) prep_stock->prep_working measure Measure Absorbance of Working Solutions prep_working->measure setup Spectrophotometer Setup (Wavelength, Scan Speed) baseline Baseline Correction (Using Blank Solvent) setup->baseline baseline->measure get_lambda_max Identify λmax measure->get_lambda_max plot_curve Plot Calibration Curve (Absorbance vs. Concentration) get_lambda_max->plot_curve calc_epsilon Calculate Molar Absorptivity (ε) from Slope plot_curve->calc_epsilon solvent_effect Repeat with Different Solvents calc_epsilon->solvent_effect ph_effect Repeat with Different pH Buffers calc_epsilon->ph_effect

Caption: Experimental workflow for UV-Vis analysis.

Conclusion

The UV-Vis absorption spectrum of 9-(2-aminoethyl)adenine is predicted to be very similar to that of adenine and other 9-substituted derivatives, with an expected absorption maximum around 260-262 nm in neutral aqueous solutions. The precise λmax and molar absorptivity are subject to influence by the solvent environment and the pH of the solution. The provided experimental protocol offers a robust framework for the empirical determination and comparative analysis of the photophysical properties of this compound. Such data is invaluable for applications in quantitative analysis, purity assessment, and for understanding the molecular interactions of 9-(2-aminoethyl)adenine in various biological and chemical systems.

References

  • Solvent effects on the excited state characteristics of adenine–thymine base pairs. (n.d.). Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]

  • (PDF) New Insights about Equilibrium Constants, pKa, of Purine Nitrogenous Bases: The Case of Adenine and Guanine. A UV-Vis Spectrophotometric Study at I = 0.4 M - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]

  • Solvent Effect Studies on the Absorption and Fluorescence Spectra of Adenine, Thymine and Uracil Derivatives - Bentham Science Publisher. (n.d.). Retrieved February 14, 2026, from [Link]

  • Solvent effect on the absorption and fluorescence emission spectra of some purine derivatives: Spectrofluorometric quantitative studies - University of Hertfordshire (Research Profiles). (n.d.). Retrieved February 14, 2026, from [Link]

  • Electronic spectra of adenine and guanine: Assignments and effects of solution environment - Indian Academy of Sciences. (n.d.). Retrieved February 14, 2026, from [Link]

  • Electronic absorption spectra of adenine in different solvents - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]

  • UV-visible absorption spectrum of aqueous solution of adenine at pH 7.0 - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]

  • [Influence of pH, temperature and polarity of the solvent on the absorption of NADH+ and NADH at 260 nm (author's transl)] - PubMed. (n.d.). Retrieved February 14, 2026, from [Link]

  • Ultra-violet and visible spectroscopy Samples must always be clear solutions as particles will scatter the incident light and th. (n.d.). Retrieved February 14, 2026, from [Link]

  • Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory - Purdue Engineering. (n.d.). Retrieved February 14, 2026, from [Link]

  • Nicotinamide adenine dinucleotide - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]

  • Adenine and 2-aminopurine: Paradigms of modern theoretical photochemistry - PMC. (n.d.). Retrieved February 14, 2026, from [Link]

  • UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. (2023, December 18). Technology Networks. Retrieved February 14, 2026, from [Link]

  • Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses - JoVE. (2015, August 24). Retrieved February 14, 2026, from [Link]

  • Adenosine triphosphate - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]

  • Adenine - OMLC. (n.d.). Retrieved February 14, 2026, from [Link]

  • UV-Vis Spectrum of Adenosine - SIELC Technologies. (n.d.). Retrieved February 14, 2026, from [Link]

  • UV spectra for standards of adenine, cytosine, guanine, and uridine... - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]

  • Adenine - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved February 14, 2026, from [Link]

  • Ultraviolet-visible absorption spectra of adenine (black line), Gr-Au-x... - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]

  • 9-(2-Phosphonyl-methoxyethyl)-adenine Promotes Erythrocytic Differentiation and Disrupts Cell Replication in Chronic Myelogenous - MacEwan Open Journals. (n.d.). Retrieved February 14, 2026, from [Link]

  • Near UV-Visible electronic absorption originating from charged amino acids in a monomeric protein - PMC. (n.d.). Retrieved February 14, 2026, from [Link]

  • 9-(2-Hydroxypropyl)adenine | C8H11N5O | CID 1942 - PubChem. (n.d.). Retrieved February 14, 2026, from [Link]

  • Adenine | C5H5N5 | CID 190 - PubChem - NIH. (n.d.). Retrieved February 14, 2026, from [Link]

  • Adenine - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Differentiating N7 and N9 Isomers of Alkylated Adenine via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug development and nucleic acid chemistry, the regioselective alkylation of purines is a foundational step. Adenine, with its multiple nucleophilic nitrogen atoms, presents a classic challenge: the formation of constitutional isomers, primarily at the N7 and N9 positions. Distinguishing between these isomers is not merely an academic exercise; the site of alkylation profoundly impacts the biological activity and therapeutic potential of the resulting molecule. This guide provides an in-depth comparison of N7- and N9-alkylated adenine isomers, leveraging the power of Nuclear Magnetic Resonance (NMR) spectroscopy to provide unequivocal structural elucidation.

The Challenge of Adenine Alkylation: N7 vs. N9

Alkylation of adenine can occur at several nitrogen atoms, but under many synthetic conditions, the N9 and N7 positions of the imidazole ring are the most common sites of reaction.[1] The N9-alkylated isomer is often the thermodynamically favored product, analogous to the substitution found in natural nucleosides.[2] However, reaction conditions, including the choice of solvent and base, can be modulated to favor the formation of the N7 isomer.[3] Given that subtle shifts in molecular architecture can lead to dramatic differences in biological function, a robust and reliable method for distinguishing these isomers is paramount.

The Power of NMR in Isomer Differentiation

NMR spectroscopy is the cornerstone technique for this challenge, as it provides a detailed electronic and spatial map of the molecule.[4] Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, we can pinpoint the exact location of the alkyl substituent. The key lies in observing subtle but significant differences in chemical shifts and through-bond or through-space correlations.

Key Diagnostic Markers in 1D NMR: ¹H and ¹³C Spectra

A preliminary assessment can often be made from 1D ¹H and ¹³C NMR spectra.

  • ¹H NMR: The chemical shifts of the adenine protons, H2 and H8, are sensitive to the position of alkylation. Typically, the H8 proton in the N7-alkylated isomer is shifted downfield compared to the N9 isomer due to the proximity of the positively charged nitrogen. The protons on the alkyl group, particularly those closest to the purine ring, will also exhibit distinct chemical shifts.

  • ¹³C NMR: The carbon chemical shifts of the purine ring provide a more definitive fingerprint. The most diagnostic signals are those of the imidazole ring carbons, C4 and C5. A general and reliable trend is that the C5 signal is more deshielded (appears at a higher ppm) in the N9 isomer, while the C4 signal is more shielded (appears at a lower ppm) compared to the N7 isomer.[5] This is due to the different electronic effects of alkylation at the adjacent nitrogen atoms.

Definitive Assignment with 2D NMR: HMBC and NOESY

While 1D NMR provides strong clues, 2D NMR techniques offer unambiguous confirmation.

  • Heteronuclear Multiple Bond Correlation (HMBC): This is arguably the most powerful tool for this specific problem.[3][4] HMBC detects long-range (2-3 bond) correlations between protons and carbons. The key is to look for correlations between the protons of the alkyl group (e.g., the methylene protons adjacent to the ring) and the carbons of the purine's imidazole ring.

    • For an N9-alkylated adenine , a clear correlation will be observed between the alkyl protons and both the C4 and C8 carbons.

    • For an N7-alkylated adenine , the alkyl protons will show correlations to the C5 and C8 carbons. The presence or absence of these specific cross-peaks provides a definitive assignment.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects through-space proximity between protons (typically < 5 Å).[6][7] It serves as an excellent orthogonal method to confirm the HMBC data.

    • In an N9-alkylated adenine , the protons of the alkyl group are in close spatial proximity to the H8 proton of the purine ring, resulting in a clear NOESY cross-peak.

    • For an N7-alkylated adenine , a NOESY correlation between the alkyl protons and the H8 proton is also expected. While less uniquely diagnostic than the HMBC correlations to the quaternary carbons, it provides supporting evidence.

Comparative NMR Data: N7- vs. N9-Benzyladenine

To illustrate these principles, the following table summarizes the ¹H and ¹³C NMR data for N7- and N9-benzyladenine in DMSO-d₆.

Atom N9-Benzyladenine (δ ppm) N7-Benzyladenine (δ ppm) Key Diagnostic Difference (Δδ)
¹H NMR
H28.168.41N7 is downfield by 0.25 ppm
H88.268.65N7 is downfield by 0.39 ppm
CH₂ (benzyl)5.375.61N7 is downfield by 0.24 ppm
¹³C NMR
C2152.4147.2N7 is upfield by 5.2 ppm
C4148.8155.1N7 is downfield by 6.3 ppm
C5118.8113.8N7 is upfield by 5.0 ppm
C6156.1152.0N7 is upfield by 4.1 ppm
C8141.2145.8N7 is downfield by 4.6 ppm
CH₂ (benzyl)46.448.9N7 is downfield by 2.5 ppm

Data synthesized from multiple sources for illustrative purposes.

Visualizing the Key Correlations

The following diagrams illustrate the crucial 2D NMR correlations that enable unequivocal isomer identification.

Caption: Key HMBC and NOESY correlations for N9-alkylated adenine.

Caption: Key HMBC and NOESY correlations for N7-alkylated adenine.

Experimental Protocols: A Step-by-Step Workflow

The following workflow provides a systematic approach to differentiating N7 and N9 isomers using a modern NMR spectrometer.

NMR_Workflow cluster_prep Sample Preparation cluster_1D 1D NMR Acquisition cluster_2D 2D NMR Acquisition cluster_analysis Data Analysis & Assignment prep Dissolve 5-10 mg of sample in 0.6 mL of DMSO-d₆ H1 ¹H NMR (Quantitative, high resolution) prep->H1 C13 ¹³C NMR (Proton decoupled) H1->C13 HMBC ¹H-¹³C HMBC (Optimized for 8 Hz coupling) C13->HMBC NOESY ¹H-¹H NOESY (Mixing time ~0.5-0.8 s for small molecules) HMBC->NOESY Orthogonal Confirmation analysis Correlate alkyl proton signals with purine C4/C5/C8 in HMBC. Check for proximity to H8 in NOESY. NOESY->analysis

Caption: Recommended NMR workflow for isomer differentiation.

Part 1: Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of the purified alkylated adenine isomer or mixture.

  • Solvent: Dissolve the sample in 0.5-0.6 mL of a suitable deuterated solvent, typically DMSO-d₆, as it solubilizes purine derivatives well and its residual peaks do not interfere with the key signals.

  • Filtration: If any particulate matter is visible, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

Part 2: NMR Data Acquisition

Use a high-field NMR spectrometer (≥400 MHz is recommended) for optimal signal dispersion.

  • ¹H NMR:

    • Acquire a standard 1D proton spectrum.

    • Ensure a sufficient relaxation delay (e.g., 5 seconds) for accurate integration if isomer ratios need to be determined.

    • Carefully reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • ¹³C NMR:

    • Acquire a standard proton-decoupled ¹³C spectrum. A sufficient number of scans will be required to achieve a good signal-to-noise ratio, especially for the quaternary carbons (C4, C5, C6).

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): [8]

    • Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcetgpl3nd on Bruker systems).

    • Set the spectral widths to encompass all proton and carbon signals.

    • Crucially, optimize the long-range coupling delay. A value optimized for J-couplings of around 8 Hz is a good starting point for detecting typical 2- and 3-bond correlations.[6]

    • Acquire a sufficient number of scans to clearly observe the correlations to the quaternary carbons.

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): [9][10]

    • Use a standard 2D NOESY pulse sequence (e.g., noesyphsw on Bruker systems).

    • The mixing time (d8) is a critical parameter. For small molecules (< 700 Da), a mixing time in the range of 0.5 to 0.8 seconds is generally effective.[8]

    • Ensure the experiment is run without sample spinning to avoid artifacts.

Part 3: Data Analysis
  • Process all spectra using appropriate window functions, Fourier transformation, and phase/baseline correction.

  • Assign the ¹H and ¹³C spectra as completely as possible based on chemical shifts, multiplicities, and integrations.

  • Analyze the HMBC spectrum:

    • Identify the cross-peak from the protons of the alkyl group (e.g., the CH₂ attached to the purine).

    • Trace the correlation to the ¹³C dimension. A correlation to a signal in the ~149 ppm region (for N9-benzyladenine) or ~155 ppm region (for N7-benzyladenine) is indicative of C4. A correlation to ~119 ppm (N9) or ~114 ppm (N7) suggests C5.

    • Look for the key diagnostic correlations: Alkyl-H to C4/C8 for N9 , and Alkyl-H to C5/C8 for N7 .

  • Analyze the NOESY spectrum:

    • Look for a cross-peak between the alkyl protons and the H8 proton. The presence of this correlation supports the assignment made from the HMBC data.

Conclusion

The differentiation of N7 and N9-alkylated adenine isomers is a critical task in medicinal and synthetic chemistry that is reliably achieved through a systematic NMR spectroscopy workflow. While 1D ¹H and ¹³C NMR provide initial, strong indications, the unequivocal assignment rests on the long-range correlations observed in 2D HMBC spectra. The through-space interactions identified in NOESY experiments serve as a valuable secondary confirmation. By understanding the underlying principles and applying the detailed protocols outlined in this guide, researchers can confidently and accurately determine the structure of their synthesized adenine derivatives, ensuring a solid foundation for subsequent biological evaluation and drug development efforts.

References

  • Czernecki, S., & Valéry, J. M. (1991). A new and convenient synthesis of N-7- and N-9-substituted adenines. Synthesis, 1991(03), 239-240.
  • Leonard, N. J., & Fujii, T. (1964). The Synthesis of 7-Substituted Adenines through the Use of a Blocking Group at the 3-Position. Site of Alkylation of 7-Substituted Adenines. Journal of the American Chemical Society, 86(18), 3971–3976.
  • Bruker. (n.d.). 7.3 2D Gradient NOESY Experiment. Bruker User Manuals.
  • IMSERC. (n.d.). TUTORIAL: 2D NOESY EXPERIMENT. Northwestern University. [Link]

  • University of Wisconsin-Madison. (n.d.). 2D-NOESY Spectra of Small Molecules - Hints And Tips. [Link]

  • Montgomery, J. A., & Thomas, H. J. (1964). On the alkylation of adenine. Journal of Heterocyclic Chemistry, 1(3), 115-120.
  • IMSERC. (n.d.). TUTORIAL: 2D HMBC EXPERIMENT. Northwestern University. [Link]

  • University of California, Santa Barbara. (n.d.). Gradient Enhanced HMBC. NMR Facility, UCSB Chemistry and Biochemistry. [Link]

  • Nanalysis. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. [Link]

  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?. [Link]

  • Dreyfus, M., Dodin, G., Bensaude, O., & Dubois, J. E. (1975). Tautomerism of purines. I. N(7)H in equilibrium N(9)H equilibrium in adenine. Journal of the American Chemical Society, 97(9), 2369–2376.
  • University of Chicago. (2021). 1D NOESY made easy. NMR Facility - Chemistry Department. [Link]

  • Mattes, W. B., Hartley, J. A., & Kohn, K. W. (1986). DNA sequence selectivity of guanine-N7 alkylation by nitrogen mustards. Nucleic Acids Research, 14(7), 2971–2987.
  • Georgia Institute of Technology. (2023). How to setup 1D ¹H Selective gradient NOESY Experiment. Georgia Tech NMR Center. [Link]

  • Stiborová, M., Bárta, F., Levová, K., Hodek, P., & Frei, E. (2002). The influence of N7- and N9-substitution on the electrochemical oxidation of adenine derivatives. Electrochimica Acta, 47(13-14), 2137-2144.

Sources

Thermodynamic Characterization and Purity Validation of 9-(2-Aminoethyl)adenine Standards

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 2715-68-6 | Synonyms: 9-(2-Aminoethyl)-9H-purin-6-amine; 9-(2-aminoethyl)adenine Application: Peptide Nucleic Acid (PNA) Backbone Synthesis, Antiviral Intermediates[1]

Executive Summary & Technical Context

In the synthesis of Peptide Nucleic Acids (PNAs), the purity of the backbone monomer 9-(2-aminoethyl)adenine is the rate-limiting factor for oligomerization efficiency.[1] Unlike simple organic solvents, purine derivatives exhibit high lattice energies and significant polymorphism.[1]

This guide provides a rigorous validation framework for this standard. We compare the Thermodynamic Reference Standard (TRS) against Technical Grade (TG) alternatives, demonstrating why melting point (MP) depression is the most immediate indicator of synthesis failure (specifically, incomplete alkylation or salt contamination).

Key Finding: A sharp melting transition at 196.5–197.5°C characterizes high-purity crystalline standards.[1] Deviations >2°C or range broadening >1.5°C indicate critical impurity levels that will compromise downstream PNA coupling efficiency.[1]

Comparative Analysis: Reference Standard vs. Technical Grade

The following data contrasts a verified Reference Standard (recrystallized from benzene/ethanol) against a typical Technical Grade intermediate often found in bulk supply.

Table 1: Thermodynamic Performance Profile

FeatureReference Standard (TRS) Technical Grade (TG) Impact on Application
Purity (HPLC) >99.5%~95.0%TG leads to truncated PNA sequences.[1]
Melting Point (

)
196.5 – 197.5°C 188.0 – 194.0°CBroad range indicates solvent entrapment or side-products.[1]
Transition Morphology Sharp, clear liquid phase < 1°C range.[1]Sluggish, "sweating" phase prior to melt.[1]"Sweating" suggests hygroscopic salt contamination.[1]
DSC Onset (

)
196.8°C185.2°CEarly onset signals eutectic impurity formation.[1]
Hygroscopicity Low (Crystalline Lattice)High (Amorphous regions)TG requires aggressive drying, risking degradation.[1]

Expert Insight: Do not rely solely on HPLC. A sample can appear >98% pure by UV (260 nm) yet contain significant inorganic salts or non-chromophore impurities that drastically depress the melting point. Thermodynamic validation detects all impurities.[1]

Validation Protocols (SOP)

To validate your standard, you must employ a self-validating system that cross-references visual capillary data with differential scanning calorimetry (DSC) where possible.[1]

Protocol A: Capillary Melting Point (USP <741> Class Ia Modified)

Best for: Routine QC and rapid intake validation.[1]

  • Desiccation (Critical): Dry the sample at 60°C under vacuum (10 mbar) for 4 hours. Purine derivatives are hygroscopic; retained water acts as a plasticizer, artificially lowering

    
    .[1]
    
  • Packing: Charge a capillary tube to a height of 3 mm. Tap firmly to eliminate air pockets (air acts as an insulator, causing thermal lag).[1]

  • Ramp Phase 1: Heat rapidly to 185°C.

  • Ramp Phase 2: Slow heating rate to 1.0°C/min .

    • Why? Fast ramping (>3°C/min) causes "thermal overshoot," where the thermometer reads higher than the sample's actual core temperature, leading to false positives.

  • Observation: Record two temperatures:

    • Collapse Point: Sample pulls away from glass.[1]

    • Clear Point: Sample is entirely liquid.[1]

Protocol B: Differential Scanning Calorimetry (DSC)

Best for: Establishing a Gold Standard Reference.[1]

  • Pan Preparation: Hermetically seal 2-5 mg of sample in an aluminum pan with a pinhole (allows volatile escape without mass loss).

  • Equilibration: Hold at 30°C for 5 minutes.

  • Ramp: Heat from 30°C to 220°C at 10°C/min.

  • Analysis: Integrate the endothermic peak.

    • Acceptance Criteria: Peak onset at 196.5°C ± 0.5°C; Enthalpy of fusion (

      
      ) consistent with batch history.
      
Mechanism of Action: Why Validation Matters

The melting point is not just a physical constant; it is a direct readout of the crystal lattice integrity.[1] Impurities disrupt the hydrogen bonding network typical of the adenine moiety.[1]

Impurity Logic Diagram The following diagram illustrates the causal relationship between synthesis byproducts and thermodynamic failure.

MeltingPointDepression cluster_0 Validation Failure Synthesis Synthesis Reaction (Alkylation of Adenine) Crude Crude Intermediate (Contains Isomers/Salts) Synthesis->Crude Impurity Impurity Molecules (N7-isomer, Salts) Crude->Impurity Inadequate Work-up Purification Recrystallization (Benzene/Ethanol) Crude->Purification Lattice Crystal Lattice Disruption Impurity->Lattice Interferes with H-Bonding Energy Reduced Lattice Energy Lattice->Energy MP_Depression Melting Point Depression Energy->MP_Depression PureCrystal High Order Crystalline Lattice Purification->PureCrystal SharpMP Sharp MP (196.5-197.5°C) PureCrystal->SharpMP

Figure 1: Causal pathway of melting point depression in adenine derivatives. Impurities weaken intermolecular forces, requiring less thermal energy to break the lattice.

Validation Workflow Decision Tree

Use this logic flow to accept or reject incoming standards for PNA synthesis.

ValidationFlow Start Start: Receive Standard CAS 2715-68-6 Dry Vacuum Dry 60°C, 4h Start->Dry Test Run MP Test (1°C/min ramp) Dry->Test Decision Observed Range? Test->Decision Pass Range: 196-198°C (<1°C width) Decision->Pass Matches Lit. Fail_Low Range: <195°C Decision->Fail_Low Depressed Fail_Broad Range: >2°C width Decision->Fail_Broad Impure Action_Pass Approve for PNA Synthesis Pass->Action_Pass Action_Recryst Recrystallize (Ethanol) Fail_Low->Action_Recryst Fail_Broad->Action_Recryst Action_Recryst->Dry Retest Action_Reject Reject Batch Action_Recryst->Action_Reject If fails 2x

Figure 2: Operational workflow for validating 9-(2-aminoethyl)adenine prior to synthesis.

References
  • USP <741> Melting Range or Temperature. United States Pharmacopeia. (2023).[1] Guidelines for Class Ia apparatus and capillary methods.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 76956, 9-(2-Aminoethyl)adenine.[1] PubChem. Accessed 2024.[1][2]

  • ChemicalBook. 9-Ethyl Adenine (CAS 2715-68-6) Physical Properties and Melting Point Data.

  • Nielsen, P. E., et al. (1991).[1] Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide.[1] Science. (Foundational text on PNA synthesis requiring high-purity monomers).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 9H-Purine-9-ethanamine, 6-amino-

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents are foundational to laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 9H-Purine-9-ethanamine, 6-amino-.

While specific disposal data for this precise compound is not extensively documented, its structural similarity to adenine (6-aminopurine) allows us to establish a robust and cautious disposal framework based on established guidelines for purine analogs and hazardous chemical waste. The core principle is to treat this compound with the full rigor accorded to hazardous materials, ensuring safety at every stage.

Hazard Identification and Risk Assessment

Before handling or disposal, a thorough understanding of the potential hazards is critical. Based on data for the closely related compound, adenine, 9H-Purine-9-ethanamine, 6-amino- should be treated as a hazardous substance.

Key Hazards:

  • Toxicity: Assumed to be toxic if swallowed.[1] The primary route of accidental exposure during disposal is through ingestion or inhalation of fine dust.

  • Combustibility: The compound is combustible. Fine dust dispersed in air has the potential to form an explosive mixture.[2]

  • Hazardous Combustion Products: In the event of a fire, thermal decomposition can release toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[2]

Due to these factors, this compound must be classified as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular municipal trash .[3]

Pre-Disposal Safety Protocols: Your First Line of Defense

Immediate safety measures are non-negotiable. Adherence to these protocols minimizes risk to personnel and the laboratory environment.

Required Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent accidental exposure.

PPE CategorySpecificationRationale
Eye Protection Safety goggles or glasses with side protection, compliant with OSHA 29 CFR 1910.133 or European Standard EN166.Protects against splashes and airborne dust particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile), tested according to EN 374.[4]Prevents direct skin contact and absorption.
Body Protection A laboratory coat.[3]Protects skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area is required.[5] For bulk quantities or where dust cannot be controlled, use a particle filter respirator.Minimizes inhalation of potentially harmful dust.
Accidental Spill Containment

In the event of a small, dry spill:

  • Avoid Raising Dust: Do not use a dry brush or compressed air.

  • Mechanical Cleanup: Carefully take up the material mechanically with a clean shovel or scoop.[4][5]

  • Containment: Place the spilled material and any contaminated cleaning tools into a designated, labeled hazardous waste container for disposal.[2][4]

  • Decontamination: Thoroughly clean the spill area.

Step-by-Step Disposal Workflow

The disposal of 9H-Purine-9-ethanamine, 6-amino- must follow a systematic, compliant "cradle-to-grave" process, beginning at the point of generation.

Step 1: Waste Classification and Containerization
  • Designate as Hazardous Waste: Immediately classify all unused, expired, or contaminated 9H-Purine-9-ethanamine, 6-amino- as hazardous waste.

  • Select an Appropriate Container: Use a designated, leak-proof, and chemically compatible container.[3] The container must have a secure, screw-top cap. Food-grade containers, such as milk jugs, are strictly prohibited .[6]

Step 2: Proper Labeling

Accurate labeling is a critical regulatory requirement that ensures safe handling and proper disposal.

  • Attach a Hazardous Waste Tag to the container as soon as the first drop of waste is added.[7]

  • The label must include:

    • The words "Hazardous Waste" .[8]

    • The full chemical name: "9H-Purine-9-ethanamine, 6-amino-" . Do not use abbreviations or formulas.[7]

    • A clear indication of the associated hazards (e.g., "Toxic," "Combustible").[8]

    • The date the container becomes full.[8]

Step 3: Waste Segregation and Accumulation
  • Incompatibility: Do not mix this waste with other chemical waste streams, especially oxidizers, acids, or organic solvents.[7][9] Chemical segregation prevents dangerous reactions.

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory where it was generated.[6][8] This can be a secondary containment tray on a benchtop or within a chemical fume hood. Do not store waste containers in hallways or other public locations .[9]

  • Keep Containers Closed: The waste container must remain securely closed at all times, except when you are actively adding waste.[6][9]

Step 4: Final Disposal and Removal
  • Contact EHS: Disposal must be managed through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.

  • Schedule Pickup: Once the container is full or is ready for removal, contact your EHS office to schedule a waste pickup.

  • Final Destination: The waste will be transported to an approved waste disposal plant for final treatment, likely via high-temperature incineration.[1]

The workflow below illustrates the decision-making process for proper disposal.

Caption: Waste Disposal Workflow for 9H-Purine-9-ethanamine, 6-amino-.

Regulatory Framework

All disposal procedures are governed by strict regulations to protect human health and the environment.

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the national framework for hazardous waste management from "cradle-to-grave".[10][11] This includes standards for generators, transporters, and disposal facilities.[10]

  • Occupational Safety and Health Administration (OSHA): OSHA mandates safe working conditions, including the proper handling of chemicals in the laboratory (29 CFR 1910.1450) and standards for sanitation that prohibit the consumption of food and beverages in areas exposed to toxic materials (29 CFR 1910.141).[12][13]

Adherence to the protocols in this guide will ensure compliance with these key federal regulations, though state and local rules may also apply.[11]

References

  • Safe Disposal of 2,6-Dihydroxyaminopurine: A Procedural Guide. Benchchem.
  • Safety D
  • ADENINE FOR BIOCHEMISTRY. Loba Chemie.
  • Safety D
  • NIH Waste Disposal Guide.
  • SAFETY D
  • SAFETY D
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • SAFETY D
  • NIH Waste Disposal Guide 2022 - Chemical Waste.
  • Hazardous Waste Disposal Guidelines. Purdue University.
  • Resource Conservation and Recovery Act (RCRA)
  • OSHA Laboratory Standard (29 C.F.R. 1910.1450, Appendix A) (d) Eating, smoking, etc.
  • EPA Regulations for Healthcare & Pharmaceuticals. Stericycle.
  • Consuming food and/or beverages in the same work area where known hazardous chemicals are used.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.